Technical Documentation Center

1-(2-Nitrophenyl)-3-(propan-2-yl)urea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Nitrophenyl)-3-(propan-2-yl)urea
  • CAS: 347907-99-7

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea: A Technical Guide to Evaluating Aryl-Alkyl Urea Scaffolds

Executive Summary & Chemical Rationale As drug discovery programs increasingly rely on privileged scaffolds to accelerate hit-to-lead optimization, the aryl-alkyl urea class remains a cornerstone of targeted therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As drug discovery programs increasingly rely on privileged scaffolds to accelerate hit-to-lead optimization, the aryl-alkyl urea class remains a cornerstone of targeted therapeutic design. 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS: 347907-99-7), also known as N-isopropyl-N'-(2-nitrophenyl)urea, represents a highly versatile synthetic building block and screening hit[1][2].

For application scientists and medicinal chemists, understanding the causality behind this molecule's structural features is critical before initiating in vitro screening:

  • The Urea Pharmacophore: The urea moiety acts as a bidentate hydrogen bond donor and acceptor. In kinase inhibitor design, this motif is classically associated with Type II inhibitors, which bind the inactive "DFG-out" conformation of kinases (e.g., RAF, VEGFR, PDGFR)[3].

  • The Ortho-Nitro Substitution: The nitro group at the ortho position of the phenyl ring serves a dual purpose. Electronically, it exerts a strong electron-withdrawing effect, increasing the acidity of the urea N-H protons to strengthen hydrogen bonding[4]. Sterically, its bulk forces the phenyl ring out of coplanarity with the urea plane, a conformational twist that optimizes the molecule's insertion into deep, hydrophobic allosteric pockets[3].

  • The Isopropyl Tail: This branched aliphatic group provides necessary lipophilicity to anchor the compound into the hydrophobic sub-pockets of a target protein, enhancing binding affinity while maintaining a low molecular weight (223.23 g/mol )[1].

MOA K Inactive Kinase (DFG-out Conformation) U Aryl-Alkyl Urea Binding Event K->U H H-Bonding Network (Glu & Asp residues) U->H B Allosteric Pocket Occupation U->B I Kinase Inhibition (Signal Blockade) H->I B->I

Figure 1: Molecular mechanism of Type II kinase inhibition by aryl-alkyl ureas.

Mechanistic Hypothesis & Screening Strategy

When evaluating 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, standard biochemical assays are often derailed by the compound's intrinsic properties. Nitroaromatic compounds frequently act as fluorescence quenchers (inner-filter effect) or exhibit auto-fluorescence, leading to false positives or negatives in high-throughput screening.

To ensure a self-validating system of data integrity, the in vitro cascade must be designed to isolate true biochemical affinity from optical interference, followed by rigorous validation of cellular permeability and target engagement.

Workflow A 1-(2-Nitrophenyl)-3-(propan-2-yl)urea Hit Identification B Biochemical Affinity TR-FRET Kinase Assay A->B Step 1 C Target Engagement Cellular Thermal Shift Assay (CETSA) B->C Step 2 D Phenotypic Efficacy CellTiter-Glo Viability Assay C->D Step 3 E Metabolic Liability Microsomal Stability Profiling D->E Step 4

Figure 2: In vitro screening cascade for aryl-alkyl urea pharmacological profiling.

Detailed Experimental Protocols

Protocol 1: Cell-Free Kinase Profiling via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates (e.g., Europium cryptate) with exceptionally long emission lifetimes (milliseconds)[5][6]. By applying a temporal delay (e.g., 50-100 µs) between excitation and measurement, short-lived compound auto-fluorescence from the nitroaromatic ring is completely eliminated[6]. This guarantees that the calculated IC50 reflects true target affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1%.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 5 µL of the target kinase (e.g., BRAF or VEGFR2) with 2.5 µL of the compound. Incubate for 15 minutes at room temperature to allow the slow-binding kinetics typical of Type II inhibitors to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of ATP/biotinylated-peptide substrate mix. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 60 minutes and read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm; Delay: 50 µs). Calculate the 665/620 ratio to determine IC50.

Protocol 2: Cellular Target Engagement via CETSA

Causality: Biochemical potency does not guarantee that the urea compound can cross the lipid bilayer or outcompete physiological intracellular ATP (1-5 mM). The Cellular Thermal Shift Assay (CETSA) provides a self-validating proof of mechanism by measuring the thermodynamic stabilization of the target protein upon ligand binding inside an intact, living cell[7][8].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., A375 melanoma cells) in T75 flasks. Treat with 10 µM of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea or DMSO vehicle for 2 hours at 37°C.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Challenge: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to 3 cycles of freeze-thawing (liquid nitrogen to 25°C) to lyse the cells without denaturing the remaining soluble proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/precipitated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot or AlphaScreen using target-specific antibodies. A positive target engagement is confirmed by a rightward shift in the melting temperature (ΔTm > 2°C) in the compound-treated group[7][9].

Protocol 3: Phenotypic Viability Screening (CellTiter-Glo)

Causality: To establish the translational link between target inhibition and cellular phenotype, an ATP-dependent luminescence assay is utilized. This assay is highly resistant to the optical interference commonly caused by nitro-containing compounds, providing a clean readout of metabolic viability.

Step-by-Step Methodology:

  • Seeding: Plate cells in 384-well white opaque plates at 1,000 cells/well in 20 µL of complete media. Incubate overnight.

  • Dosing: Add 5 µL of 5X compound dilutions (final concentration range: 100 µM to 10 nM). Incubate for 72 hours.

  • Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence to calculate the EC50.

Data Interpretation & Quantitative Metrics

To systematically evaluate the viability of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea as a lead scaffold, empirical data must be benchmarked against established thresholds for aryl-alkyl urea kinase inhibitors.

Assay CategoryReadout ParameterHit Identification ThresholdLead Optimization TargetBiological Implication
TR-FRET Kinase Assay IC50 (Biochemical)< 1.0 µM< 10 nMConfirms direct binding to the target kinase's allosteric pocket.
CETSA ΔTm (Thermal Shift)> 2.0 °C> 5.0 °CValidates cell permeability and intracellular target engagement.
CellTiter-Glo EC50 (Phenotypic)< 10.0 µM< 100 nMDemonstrates translation of target inhibition to anti-proliferative efficacy.
Microsomal Stability Intrinsic Clearance (T1/2)> 30 minutes> 120 minutesAssesses metabolic liability of the isopropyl and nitro groups.

References

  • Huestis, M. P., et al. "Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2021. URL:[Link]

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013, 341(6141):84-7. URL:[Link]

  • BMG LABTECH Technical Notes. "TR-FRET Measurements: Time-Resolved Fluorescence Resonance Energy Transfer." BMG LABTECH. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in Animal Models

Foreword: Charting the In Vivo Fate of a Novel Phenyl-Urea Compound The journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous scientific investigation. A critical mile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the In Vivo Fate of a Novel Phenyl-Urea Compound

The journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous scientific investigation. A critical milestone in this journey is the characterization of its pharmacokinetic (PK) profile—what the body does to the drug. This guide provides a comprehensive, technically-grounded framework for designing and executing a preclinical pharmacokinetic study of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, a novel compound with therapeutic potential. While specific experimental data for this molecule is not yet publicly available, this document will serve as a robust roadmap for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed methodologies, and explore the interpretation of potential outcomes, all while adhering to the highest standards of scientific integrity.

Introduction to 1-(2-Nitrophenyl)-3-(propan-2-yl)urea and the Imperative of Pharmacokinetic Profiling

1-(2-Nitrophenyl)-3-(propan-2-yl)urea is a small molecule belonging to the phenyl-urea class of compounds.[1][2][3] Members of this chemical family have shown a wide range of biological activities, making them attractive candidates for drug discovery programs.[4][5][6][7][8] Before advancing to efficacy and toxicology studies, a thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) is paramount.[9][10][11] A poor ADME profile is a leading cause of failure in clinical trials, making early and accurate pharmacokinetic assessment a critical step in de-risking a drug development program.[11][12]

This guide will outline the essential in vivo studies required to build a comprehensive pharmacokinetic profile of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in relevant animal models.

Preclinical Study Design: Laying the Foundation for Meaningful Data

The design of a pharmacokinetic study is a meticulous process that directly impacts the quality and interpretability of the data. Every choice, from the animal model to the dose level, must be scientifically justified.

The Strategic Selection of Animal Models

The choice of animal species is a critical decision in any preclinical study. The primary goal is to select a species whose physiological and metabolic characteristics are as similar to humans as possible to allow for meaningful extrapolation of the data.[13]

  • Rodents (Rats and Mice): Due to their small size, well-characterized genetics, cost-effectiveness, and ease of handling, rodents are frequently the first choice for initial pharmacokinetic screening.[13] For 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, an initial study in Sprague-Dawley rats is recommended.

  • Non-Rodent Species (Beagle Dogs or Minipigs): Data from a second, non-rodent species is often required by regulatory agencies.[13] Beagle dogs are a common choice due to their size and ease of handling for procedures like serial blood sampling.[13] Minipigs are also gaining prominence due to their physiological similarities to humans, particularly in gastrointestinal and dermal research.[13]

The selection should also be informed by in vitro metabolism data (e.g., from liver microsomes) to compare the metabolic profiles of the compound across different species, including humans.[14][15]

Dose Selection and Formulation: A Balancing Act

The dose for a pharmacokinetic study should be high enough to be quantifiable with the chosen bioanalytical method but should not elicit toxic effects, unless it is a toxicokinetic study.[16]

  • Initial Dose-Range Finding Studies: A preliminary dose-range finding study is crucial to determine the maximum tolerated dose (MTD).[16]

  • Multiple Dose Levels: Pharmacokinetic studies should ideally use at least two dose levels, separated by a 5- to 10-fold difference, to assess the linearity of the pharmacokinetics.[16]

The formulation of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea for administration will depend on its physicochemical properties, particularly its solubility. A simple, well-characterized vehicle (e.g., a solution or suspension) should be used.

Routes of Administration: Intravenous vs. Oral

To obtain a complete pharmacokinetic profile, it is essential to administer the compound via both intravenous (IV) and the intended clinical route, which is often oral (PO).

  • Intravenous (IV) Administration: An IV dose allows for the determination of key parameters such as clearance (CL) and volume of distribution (Vd), and it provides the benchmark for calculating absolute oral bioavailability.

  • Oral (PO) Administration: An oral dose is necessary to understand the rate and extent of absorption.

The In-Life Phase: Meticulous Execution for High-Quality Samples

The in-life phase of the study involves the dosing of animals and the collection of biological samples. Precision and adherence to the protocol are critical during this stage.

Dosing and Sample Collection Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis Dose Formulation Dose Formulation IV Dosing IV Dosing Dose Formulation->IV Dosing PO Dosing PO Dosing Dose Formulation->PO Dosing Animal Acclimatization Animal Acclimatization Animal Acclimatization->IV Dosing Animal Acclimatization->PO Dosing Serial Blood Sampling Serial Blood Sampling IV Dosing->Serial Blood Sampling PO Dosing->Serial Blood Sampling Tissue Collection (Terminal) Tissue Collection (Terminal) Serial Blood Sampling->Tissue Collection (Terminal) Plasma Isolation Plasma Isolation Serial Blood Sampling->Plasma Isolation Bioanalytical Method Bioanalytical Method Plasma Isolation->Bioanalytical Method PK Data Analysis PK Data Analysis Bioanalytical Method->PK Data Analysis

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Detailed Experimental Protocols

Protocol 1: Intravenous and Oral Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Dose Formulation: Prepare a solution of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in a suitable vehicle (e.g., 20% Solutol HS 15 in water).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approximately 0.25 mL) from the jugular vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[17]

  • Sample Processing: Immediately place blood samples into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

Table 1: Hypothetical Dosing and Sampling Regimen

ParameterIV GroupPO Group
Species Sprague-Dawley RatSprague-Dawley Rat
Number of Animals 44
Dose Level 2 mg/kg10 mg/kg
Route IntravenousOral
Blood Sampling Times (hours) 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 240, 0.25, 0.5, 1, 2, 4, 8, 24

The Bioanalytical Phase: Quantifying the Compound in Biological Matrices

Accurate quantification of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in plasma is the cornerstone of a successful pharmacokinetic study. A robust and validated bioanalytical method is therefore essential.

Method Development and Validation

Given that 1-(2-Nitrophenyl)-3-(propan-2-yl)urea is a urea-based compound, several analytical techniques could be employed. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.

While specific methods for this compound are not available, methods for other urea derivatives can be adapted.[18][19][20][21]

Protocol 2: Bioanalysis of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in Rat Plasma

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation by adding a volume of cold acetonitrile containing an internal standard to a small volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a suitable reversed-phase HPLC column (e.g., a C18 column).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect the parent compound and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Method Validation: The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Pharmacokinetic Data Analysis: Translating Concentrations into Meaningful Parameters

Once the plasma concentrations of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea have been determined at each time point, the data is analyzed to calculate key pharmacokinetic parameters.

Non-Compartmental Analysis (NCA)

Non-compartmental analysis (NCA) is a straightforward and widely used method for analyzing pharmacokinetic data that does not rely on specific assumptions about drug distribution within the body.[22][23]

The primary parameters calculated using NCA include:

  • Cmax: The maximum observed plasma concentration.[9][10]

  • Tmax: The time at which Cmax is observed.[10]

  • AUC (Area Under the Curve): The total drug exposure over time.[9][10]

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time (calculated from the IV dose).

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body (calculated from the IV dose).

  • F% (Absolute Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Table 2: Hypothetical Pharmacokinetic Parameters for 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.081.0
AUC (ng*h/mL) 32009600
t1/2 (h) 4.54.7
CL (mL/min/kg) 10.4-
Vd (L/kg) 3.8-
F (%) -60
Data Interpretation and Modeling

The calculated pharmacokinetic parameters provide a comprehensive picture of the compound's behavior in the body.

  • A high oral bioavailability (F > 50%) would be considered favorable.

  • The clearance value, when compared to hepatic blood flow, can provide insights into the primary route of elimination.

  • The volume of distribution indicates the extent of tissue penetration.

For more complex concentration-time profiles, compartmental modeling may be employed to describe the drug's behavior in more detail.[10][22]

In Vitro ADME Assays: Providing Mechanistic Context

To complement the in vivo data, a panel of in vitro ADME assays should be conducted to provide a more mechanistic understanding of the observed pharmacokinetics.

in_vitro_ADME cluster_metabolism Metabolism cluster_distribution Distribution cluster_absorption Absorption Compound Compound Microsomal Stability Microsomal Stability Compound->Microsomal Stability Hepatocyte Stability Hepatocyte Stability Compound->Hepatocyte Stability CYP Inhibition CYP Inhibition Compound->CYP Inhibition Plasma Protein Binding Plasma Protein Binding Compound->Plasma Protein Binding Blood-to-Plasma Ratio Blood-to-Plasma Ratio Compound->Blood-to-Plasma Ratio Caco-2 Permeability Caco-2 Permeability Compound->Caco-2 Permeability

Caption: Key in vitro ADME assays to support in vivo pharmacokinetic studies.

  • Metabolic Stability: Assays using liver microsomes and hepatocytes will determine the intrinsic clearance of the compound and help identify the primary metabolizing enzymes.[14][15]

  • CYP450 Inhibition: These assays are crucial for assessing the potential for drug-drug interactions.[11]

  • Plasma Protein Binding: The extent of binding to plasma proteins can significantly impact the free (active) concentration of the drug.[17]

  • Caco-2 Permeability: This in vitro model of the human intestinal lining helps predict the potential for oral absorption.[11]

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile and Guiding Future Development

The preclinical pharmacokinetic evaluation of a novel compound like 1-(2-Nitrophenyl)-3-(propan-2-yl)urea is a multifaceted but essential undertaking. By systematically conducting the in vivo and in vitro studies outlined in this guide, researchers can build a comprehensive understanding of the compound's ADME properties. This knowledge is not only critical for interpreting efficacy and toxicology data but also for guiding future clinical development, including the selection of a first-in-human dose. The principles and methodologies described herein provide a robust framework for generating the high-quality data necessary to make informed decisions in the drug discovery and development process.

References

  • Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. (2025, February 12). Vertex AI Search.
  • Overview of methods used to analyze population PK/PD data. - ResearchGate. (n.d.). ResearchGate.
  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016, December 15). ScienceDirect.
  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm.
  • How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap Synapse.
  • Role of animal models in biomedical research: a review. (n.d.). PMC.
  • A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. (2024, November 25). Credevo.
  • Pharmacokinetics Simplified: Data & PK Interpretation. (2025, July 7). Zenovel.
  • Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. (2025, April 2). Pharma's Almanac.
  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. (n.d.). PMC - NIH.
  • In Vivo ADME Testing in Drug Development: A Short Guide. (2022, August 1). WuXi AppTec.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. (2006, November 15). U.S. Food and Drug Administration.
  • The Importance of Pharmacokinetics Testing Before Beginning Clinical Trials. (2014, May 14). PSC Biotech.
  • Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative. (2003, July 5). PubMed.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). Assay Guidance Manual - NCBI.
  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. (n.d.). Czech Journal of Animal Science.
  • Easy and Accurate Determination of Urea in Milk, Blood Plasma, Urine and Selected Diets of Mammals by High-Performance Liquid Chromatography with Photodiode Array Detection Preceded by Pre-colum Derivatization. (2016, January 14). ResearchGate.
  • 1-(2-nitrophenyl)-3-(propan-2-yl)urea — Chemical Substance Information. (n.d.). NextSDS.
  • 1-(2-nitrophenyl)-3-(propan-2-yl)urea. (n.d.). PubChemLite.
  • Enzymatic Method for Determining Urea (Phenylalanine Assay). (n.d.). Sigma-Aldrich.
  • Spectrophotometric methods for the determination of urea in real samples using silver nanoparticles by standard addition and 2nd order derivative methods. (n.d.). ResearchGate.
  • 1-(2-nitrophenyl)-3-(propan-2-yl)urea | 347907-99-7. (n.d.). Sigma-Aldrich.
  • Propargylic ureas as powerful and versatile building blocks in the synthesis of various key medicinal heterocyclic compounds. (n.d.). Chemical Review and Letters.
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI.
  • Preclinical Pharmacokinetics and Animal Toxicology. (n.d.). University of Michigan College of Pharmacy.
  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. (2013, January 3). ResearchGate.
  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. (2013, March 12). PubMed.
  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (n.d.). E3S Web of Conferences.
  • ADME - TDC. (n.d.). Therapeutics Data Commons.
  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). ResearchGate.
  • Pharmacokinetics of urea: development of a kinetic model for correlating dietary nitrogen intake and urea metabolism in chronic renal failure. (1983, July-September). PubMed.
  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (n.d.). Frontiers.

Sources

Foundational

A Prospective Toxicological and Safety Assessment of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea: An In-Depth Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The novel chemical entity 1-(2-nitrophenyl)-3-(propan-2-yl)urea presents a chemical scaffold for which public-domain toxicological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity 1-(2-nitrophenyl)-3-(propan-2-yl)urea presents a chemical scaffold for which public-domain toxicological data is largely unavailable. This guide provides a comprehensive, forward-looking strategy for establishing the complete safety and toxicity profile of this compound. Designed for professionals in drug development and chemical safety, this document outlines a tiered, systematic approach, beginning with computational predictions and progressing through a suite of internationally recognized in vitro and in vivo assays. The methodologies detailed herein are grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement) and adhere to the standards set by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This whitepaper serves as a practical roadmap for generating the requisite data to make informed, evidence-based decisions regarding the continued development of 1-(2-nitrophenyl)-3-(propan-2-yl)urea or analogous molecules.

Introduction and Strategic Overview

The compound 1-(2-nitrophenyl)-3-(propan-2-yl)urea, with CAS Number 347907-99-7, belongs to the nitrophenyl urea class of chemicals.[1][2] While preliminary hazard classifications suggest potential for acute toxicity, skin irritation, and eye irritation, a comprehensive, experimentally-derived safety profile is absent from the scientific literature.[1][3] The presence of a nitrophenyl group warrants a thorough investigation, as this moiety is a known structural alert for potential genotoxicity and metabolic activation to reactive intermediates.[4]

This guide provides the scientific and logical framework for a de novo safety assessment. The core philosophy is a tiered, "fail-early" approach, designed to identify significant liabilities with minimal expenditure of resources and animal life. We will progress from non-animal methods to highly regulated, whole-organism studies, building a weight-of-evidence case for the compound's safety profile.

Physicochemical Characterization: The Foundation

Prior to any toxicological assessment, a complete physicochemical characterization is paramount. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile and are critical for designing meaningful toxicological experiments.

Table 1: Essential Physicochemical Parameters and Methodologies

ParameterRecommended MethodologyRationale
Molecular Formula & Weight High-Resolution Mass SpectrometryC10H13N3O3; 223.23 g/mol .[2][3]
Purity HPLC-UV, qNMREnsures observed toxicity is due to the parent compound, not impurities.
Aqueous Solubility Shake-flask method (OECD 105)Determines bioavailability and suitability for aqueous dosing vehicles.
Log P (Octanol-Water Partition) HPLC method (OECD 117)Predicts lipophilicity and potential for membrane permeation/bioaccumulation.
pKa (Dissociation Constant) Potentiometric titrationDetermines the ionization state at physiological pH, affecting absorption and distribution.

Tier 1: In Silico and In Vitro Hazard Identification

The initial tier of assessment focuses on computational modeling and cell-based assays to provide rapid, cost-effective, and ethically sound screening for major toxicological liabilities.[5][6]

In Silico (Computational) Toxicity Prediction

Computer-based models are invaluable for predicting a compound's potential toxic effects based on its chemical structure.[7][8][9] This allows for early hazard identification before the compound is even synthesized in large quantities.

  • Methodology : Utilize Quantitative Structure-Activity Relationship (QSAR) models to screen for potential hazards.[6] Commercially available or open-source platforms (e.g., Toxtree, Derek Nexus) can be used to analyze the structure of 1-(2-nitrophenyl)-3-(propan-2-yl)urea against databases of known toxicants.[7][8]

  • Endpoints of Interest :

    • Mutagenicity : Assess alerts for DNA reactivity, particularly related to the nitrophenyl group.

    • Carcinogenicity : Identify structural fragments associated with cancer in rodent bioassays.

    • Hepatotoxicity & Other Organ Toxicities : Predict potential for organ-specific damage.

  • Causality : This step is a screening tool. A positive finding (a "structural alert") does not confirm toxicity but flags a potential liability that must be investigated with definitive experimental assays. It prioritizes resources for the most relevant biological tests.

In Vitro General Cytotoxicity

This assay establishes the baseline concentration at which the compound causes overt cell death, providing essential dose-ranging information for all subsequent in vitro tests.

  • Protocol: MTT Assay

    • Cell Culture : Plate a human cell line (e.g., HepG2, a liver-derived line, is often relevant) in 96-well plates and allow cells to adhere overnight.

    • Dosing : Prepare a serial dilution of 1-(2-nitrophenyl)-3-(propan-2-yl)urea in the appropriate vehicle (e.g., DMSO, then diluted in media). Treat cells for a defined period (e.g., 24 or 48 hours).

    • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[10][11]

    • Incubation : Incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[11][12]

    • Solubilization : Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Readout : Measure the absorbance at ~570 nm using a plate reader.

    • Analysis : Plot absorbance against compound concentration and fit to a dose-response curve to determine the IC50 (the concentration that inhibits 50% of metabolic activity).

In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Test

This is a critical, regulatory-required assay to determine if a chemical can cause gene mutations.[13] A positive result is a significant red flag for carcinogenic potential.

  • Protocol: OECD 471 Ames Test

    • Strains : Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are deficient in amino acid synthesis (e.g., histidine or tryptophan) and have specific mutations making them susceptible to different types of mutagens.[14][15]

    • Metabolic Activation : Conduct the test both with and without a mammalian metabolic activation system (S9 fraction from rat liver).[13] This is crucial because some chemicals only become mutagenic after being metabolized.[13]

    • Exposure : The compound is tested using either the plate incorporation or pre-incubation method.

    • Plating : Bacteria, the test compound, and (if applicable) the S9 mix are combined and plated on a minimal agar medium lacking the specific amino acid the bacteria need to grow.

    • Incubation : Plates are incubated for 48-72 hours.

    • Readout : Count the number of revertant colonies. If the compound is a mutagen, it will cause a reverse mutation that allows the bacteria to synthesize the necessary amino acid and form colonies.

    • Analysis : A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

In Vitro Cardiotoxicity: hERG Channel Assay

Blockade of the hERG potassium channel is a leading cause of drug withdrawal due to the risk of inducing a life-threatening cardiac arrhythmia (Torsades de Pointes).[16][17] Early assessment of this liability is a critical safety checkpoint.[18]

  • Protocol: Automated Patch-Clamp Electrophysiology

    • System : Use a high-throughput automated patch-clamp system (e.g., QPatch, SyncroPatch) with a cell line stably expressing the human hERG channel (e.g., HEK-293 cells).[17]

    • Dosing : Apply cumulative concentrations of the test compound to the cells.

    • Voltage Clamp : A specific voltage protocol is applied to the cells to elicit and measure the hERG current (specifically the "tail current").[17]

    • Readout : The system measures the degree of inhibition of the hERG current at each concentration of the compound.

    • Analysis : An IC50 value is calculated, representing the concentration that blocks 50% of the hERG channel current. This value is used in risk assessment to determine the "hERG safety margin."

Tier 2: In Vivo Preclinical Assessment

If the compound successfully clears the in vitro hurdles (i.e., is non-mutagenic, has an acceptable cytotoxicity and hERG profile), investigations proceed to whole-animal models. These studies are essential for understanding toxicity in the context of a complex biological system.

Acute Oral Toxicity

This study determines the potential for toxicity after a single oral dose and helps classify the substance for hazard labeling.[19]

  • Protocol: OECD 425 - Up-and-Down Procedure (UDP)

    • Rationale : The UDP is a modern method that uses significantly fewer animals than the historical LD50 test while still allowing for the estimation of an LD50 value and confidence intervals.[20][21]

    • Species : The rat is the preferred species.[19]

    • Procedure : Animals are dosed one at a time in a sequential manner. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

    • Observations : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for at least 14 days.

    • Necropsy : A gross necropsy is performed on all animals at the end of the study.

    • Analysis : The data are analyzed using specialized software to provide a statistical estimate of the LD50 and allow for classification according to the Globally Harmonised System (GHS).[20]

Table 2: GHS Acute Toxicity Categories (Oral)

GHS CategoryLD50 Range (mg/kg body weight)Hazard Statement
1≤ 5Fatal if swallowed
2> 5 and ≤ 50Fatal if swallowed
3> 50 and ≤ 300Toxic if swallowed
4> 300 and ≤ 2000Harmful if swallowed
5> 2000 and ≤ 5000May be harmful if swallowed
Safety Pharmacology Core Battery

These studies are mandated by the ICH S7A guideline and are designed to investigate potential adverse effects on vital organ systems that could be life-threatening.[22][23] These must be conducted before first-in-human clinical trials.

  • Central Nervous System (CNS) :

    • Methodology : A functional observational battery (e.g., a modified Irwin test) in rats.

    • Endpoints : Assess changes in behavior, coordination, sensory and motor function, and body temperature.

  • Cardiovascular System :

    • Methodology : Telemetered conscious, unrestrained animals (typically dogs or non-human primates) are used to allow for continuous monitoring without the confounding effects of anesthesia or restraint.

    • Endpoints : Measure blood pressure, heart rate, and conduct a detailed analysis of the electrocardiogram (ECG) for any abnormalities, particularly QT interval prolongation.[23]

  • Respiratory System :

    • Methodology : Whole-body plethysmography in conscious rats.

    • Endpoints : Measure respiratory rate, tidal volume, and minute volume.

Integrated Safety Assessment and Workflow

The data from all preceding studies are not viewed in isolation. A "weight-of-evidence" approach is used to perform an integrated risk assessment. The goal is to determine the No-Observed-Adverse-Effect Level (NOAEL) from repeat-dose toxicity studies (not detailed here but a standard follow-up) and compare this to the anticipated therapeutic exposure to calculate a safety margin.

Visualization of the Testing Cascade

The following diagram illustrates the logical, tiered workflow for the safety assessment of 1-(2-nitrophenyl)-3-(propan-2-yl)urea.

Toxicity_Workflow cluster_0 Tier 0: Foundation cluster_1 Tier 1: In Vitro Screening cluster_2 Go/No-Go Decision 1 cluster_3 Tier 2: In Vivo Assessment cluster_4 Final Assessment PhysChem Physicochemical Characterization InSilico In Silico Toxicity Prediction Cytotox General Cytotoxicity (MTT) Determine IC50 InSilico->Cytotox Ames Genotoxicity (Ames Test) OECD 471 Cytotox->Ames hERG Cardiotoxicity (hERG) Determine IC50 Ames->hERG Decision1 Mutagenic? Potent hERG Blocker? hERG->Decision1 AcuteTox Acute Oral Toxicity OECD 425 (UDP) Decision1->AcuteTox No Stop1 STOP (High Risk) Decision1->Stop1 Yes SafetyPharm Safety Pharmacology ICH S7A (CNS, CV, Resp) AcuteTox->SafetyPharm Risk Integrated Risk Assessment (Weight of Evidence) SafetyPharm->Risk

Caption: A tiered workflow for assessing the toxicity of a novel chemical entity.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency; 2000.

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.

  • Ames Test - Confirmatory test included - OECD 471. Vivotecnia.

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences.

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri.

  • oecd guidelines for acute oral toxicity studies: an overview. ijrap.net.

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program.

  • hERG Safety. Cyprotex.

  • Framework for In Silico Toxicity Screening of Novel Odorants. MDPI.

  • In Silico Toxicity Prediction. PozeSCAF.

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare.

  • Ames Mutagenicity Testing (OECD 471). CPT Labs.

  • MTT assay. Wikipedia.

  • MTT Test - Medical Device. Eurofins Scientific.

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB).

  • OECD 471 Ames Test. Gentronix.

  • Non-clinical guidelines: pharmacology and safety pharmacology. European Medicines Agency.

  • Cell sensitivity assays: the MTT assay. PubMed.

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. SpringerLink.

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD.

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC.

  • Points to consider for revising the ICH S7A guideline on safety and secondary pharmacology. PubMed.

  • In Silico Toxicology in Drug Development. Toxometris.ai.

  • International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? ResearchGate.

  • In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. PMC.

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences.

  • 1-(2-nitrophenyl)-3-(propan-2-yl)urea — Chemical Substance Information. NextSDS.

  • 1-(2-nitrophenyl)-3-(propan-2-yl)urea. Sigma-Aldrich.

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences.

  • Cardiac Safety Service. Nexel.

  • Urea, [2-[(4-nitrophenyl)amino]ethyl]-: Human health tier II assessment. Australian Government Department of Health.

  • 1-(2-Nitrophenyl)-3-(propan-2-yl)urea. ChemScene.

  • (3-NITROPHENYL)UREA — Chemical Substance Information. NextSDS.

  • Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). European Commission.

  • (4-Nitrophenyl)urea. PubChem.

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR).

  • 1-phenyl-3-(propan-2-yl)urea — Chemical Substance Information. NextSDS.

  • 1-(2-nitrophenyl)-3-(propan-2-yl)urea. PubChemLite.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Pathway for 1-(2-Nitrophenyl)-3-(propan-2-yl)urea

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS: 347907-99-7)[1][2] Introduction and Strategic Rationale Unsymmetrical urea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS: 347907-99-7)[1][2]

Introduction and Strategic Rationale

Unsymmetrical ureas are privileged pharmacophores in modern drug discovery, frequently deployed as bidentate hydrogen-bond donors in kinase inhibitors, soluble epoxide hydrolase inhibitors, and various receptor antagonists. The target compound, 1-(2-Nitrophenyl)-3-(propan-2-yl)urea , features a highly electron-withdrawing and sterically demanding ortho-nitro group paired with a branched aliphatic isopropyl chain.

Synthesizing unsymmetrical 1-aryl-3-alkyl ureas demands precise control over reaction kinetics to prevent the formation of symmetrical urea byproducts and biurets[3][4]. As a Senior Application Scientist, I have designed this protocol to be a self-validating system . By carefully controlling the order of addition, temperature, and atmospheric conditions, the reaction inherently suppresses side products, allowing the reaction progress to be monitored visually and spectroscopically in real-time.

Mechanistic Pathway & Causality

The synthesis relies on the direct nucleophilic addition of a primary aliphatic amine (isopropylamine) to an aryl isocyanate (2-nitrophenyl isocyanate).

Causality Behind Experimental Choices:
  • Order of Addition (Critical): The isocyanate must be added dropwise to the amine, not the other way around. Maintaining a localized excess of the amine prevents the newly formed urea from reacting with excess isocyanate, which would otherwise generate unwanted biuret side-products.

  • Anhydrous Conditions: Aryl isocyanates are highly moisture-sensitive. Trace water will act as a nucleophile, forming an unstable carbamic acid that decarboxylates into an aniline. This aniline will then react with another equivalent of isocyanate to form a symmetrical 1,3-bis(2-nitrophenyl)urea byproduct[3].

  • Temperature Control (0 °C): The nucleophilic attack of an aliphatic amine on an electron-deficient aryl isocyanate is highly exothermic. Cooling the reaction to 0 °C during the addition phase prevents localized boiling of the low-boiling isopropylamine (b.p. 32–34 °C) and suppresses kinetic side reactions[5].

Mechanism Amine Isopropylamine (Nucleophile) TS Zwitterionic Intermediate Amine->TS Nucleophilic Attack Iso 2-Nitrophenyl Isocyanate Iso->TS Prod 1-(2-Nitrophenyl)-3- (propan-2-yl)urea TS->Prod Proton Transfer

Nucleophilic addition mechanism forming the unsymmetrical urea.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Properties

ReagentMW ( g/mol )EquivalentsMass / VolumeDensity (g/mL)Role
2-Nitrophenyl isocyanate164.121.001.64 g1.26Electrophile
Isopropylamine59.111.100.65 g / 0.94 mL0.69Nucleophile
Dichloromethane (Anhydrous)84.93N/A25.0 mL1.33Aprotic Solvent
Hexane86.18N/A15.0 mL0.66Anti-solvent

Experimental Protocol

This step-by-step methodology is designed for a 10 mmol scale synthesis but can be linearly scaled.

Phase 1: Preparation of Reagents
  • Purge a 50 mL two-neck round-bottom flask with dry Argon or Nitrogen gas for 5 minutes to ensure a moisture-free environment.

  • Charge the flask with 15 mL of anhydrous Dichloromethane (DCM) and 0.94 mL (11 mmol) of Isopropylamine.

  • Cool the stirring solution to 0 °C using an ice-water bath. Allow 10 minutes for the temperature to equilibrate.

  • Prepare the electrophile solution by dissolving 1.64 g (10 mmol) of 2-Nitrophenyl isocyanate in 10 mL of anhydrous DCM in a separate, dry dropping funnel or syringe.

Phase 2: Controlled Addition & Reaction
  • Add the 2-Nitrophenyl isocyanate solution dropwise to the cooled amine solution over a period of 15–20 minutes. Observation: A slight yellowing of the solution may occur, and an exotherm will be noticeable if added too rapidly.

  • Stir the reaction mixture at 0 °C for an additional 30 minutes post-addition.

  • Warm the reaction naturally to room temperature (20–25 °C) and continue stirring for 2 to 4 hours.

Phase 3: Self-Validation & Isolation
  • Validate the reaction completion via Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). The reaction is complete when the strong, distinctive isocyanate −N=C=O stretching band at ~2260 cm⁻¹ completely disappears.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to approximately 5 mL to induce supersaturation.

  • Precipitate the product by slowly adding 15 mL of Hexane (an anti-solvent) while stirring vigorously. The unsymmetrical urea will crash out as a solid precipitate.

  • Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with 2 × 5 mL of cold Hexane to remove unreacted trace amine and impurities.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours. Expected yield: 85–92%.

SynthesisWorkflow Step1 1. Preparation Dissolve Isopropylamine in anhydrous DCM Step2 2. Temperature Control Cool solution to 0 °C under inert atmosphere Step1->Step2 Step3 3. Controlled Addition Dropwise addition of 2-Nitrophenyl isocyanate Step2->Step3 Step4 4. Reaction Maturation Stir at RT for 2-4 hours (IR/TLC Monitoring) Step3->Step4 Step5 5. Isolation Solvent removal & Trituration with Hexane Step4->Step5 Step6 6. Final Product Yield: >85% High Purity Urea Step5->Step6

Workflow for the synthesis of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea.

Analytical Characterization

To ensure authoritative grounding and confirm the structural integrity of the synthesized compound, the following analytical signatures should be verified.

Table 2: Expected Analytical Signatures

TechniqueKey Signal / ObservationStructural Assignment
FTIR ~1645 cm⁻¹ (Strong, sharp)Urea C=O stretching (Amide I band)
FTIR ~1550 cm⁻¹ & ~1350 cm⁻¹Asymmetric & Symmetric Ar-NO₂ stretch
FTIR Absence of ~2260 cm⁻¹Confirms complete consumption of Isocyanate
¹H NMR (DMSO-d₆)~9.2 ppm (s, 1H)Aryl-bound Urea NH (hydrogen-bonded to NO₂)
¹H NMR (DMSO-d₆)~6.8 ppm (d, 1H)Alkyl-bound Urea NH
¹H NMR (DMSO-d₆)~3.8 ppm (m, 1H)Isopropyl -CH- methine proton
¹H NMR (DMSO-d₆)~1.1 ppm (d, 6H)Isopropyl -CH₃ methyl protons
LC-MS (ESI+)m/z 224.1[M+H]⁺ molecular ion

References

  • Chemical Substance Information - NextSDS:1-(2-nitrophenyl)-3-(propan-2-yl)urea.
  • Benchchem:1-(2-Nitrophenyl)-3-(propan-2-yl)urea | CAS 347907-99-7.
  • Organic Process Research & Development:“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas.
  • Molecules / PMC:Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization.
  • The Journal of Organic Chemistry:Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Scholaris / J. Org. Chem., 2018.

Sources

Application

HPLC method development for 1-(2-Nitrophenyl)-3-(propan-2-yl)urea quantification

Application Note: Advanced HPLC-UV Method Development and ICH Q2(R2) Validation for the Quantification of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea Executive Summary The quantification of nitroaromatic urea derivatives requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC-UV Method Development and ICH Q2(R2) Validation for the Quantification of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea

Executive Summary

The quantification of nitroaromatic urea derivatives requires highly selective chromatographic conditions due to their unique electronic and steric properties. This application note details the Quality-by-Design (QbD) development and subsequent validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea. By leveraging π−π stationary phase interactions and protic mobile phases, this method achieves superior selectivity. The protocol is fully aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation, ensuring a self-validating, audit-ready framework suitable for drug development and quality control environments[1].

Analyte Profiling & Chromatographic Rationale

To design a robust method, we must first deconstruct the physicochemical nature of the target analyte. 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS: 347907-99-7) is a synthetic organic compound with a molecular weight of 223.23 g/mol [2]. Its structure dictates its chromatographic behavior:

  • The Nitroaromatic Ring: The strongly electron-withdrawing 2-nitro group creates an electron-deficient aromatic system. This structural feature provides a strong UV chromophore (optimal at 254 nm) and makes the molecule an excellent candidate for π−π electron donor-acceptor interactions.

  • The Urea Linkage: The -NH-CO-NH- core is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • The Isopropyl Group: Provides localized steric bulk and hydrophobicity, driving retention in reversed-phase modes.

Causality in Method Development: Why Phenyl over C18?

While C18 columns are the default for reversed-phase chromatography, they rely solely on hydrophobic (dispersive) interactions. For nitroaromatics, Phenyl-based stationary phases (e.g., Phenyl-Hexyl) offer orthogonal selectivity. The electron-rich phenyl rings of the stationary phase engage in π−π interactions with the electron-deficient nitroaromatic ring of the analyte, dramatically improving resolution from structurally similar impurities[3].

Furthermore, the choice of organic modifier is critical. Acetonitrile (an aprotic solvent with its own π electrons) can compete with the stationary phase for π−π interactions, effectively suppressing the unique selectivity of the phenyl column. Therefore, Methanol (a protic solvent) is selected as the organic modifier to maximize the π−π retention mechanism and enhance peak shape[3]. UV detection is set to 254 nm, aligning with established environmental and pharmaceutical protocols for nitroaromatic compounds, such as EPA Method 8330A[4].

Method_Dev A Analyte Profiling Nitroaromatic Urea B Stationary Phase Phenyl-Hexyl (π-π interactions) A->B C Mobile Phase Methanol / Protic Solvent B->C D Detection UV at 254 nm C->D E System Suitability Tailing < 1.5, Plates > 5000 D->E

Fig 1. Quality-by-Design (QbD) workflow for nitroaromatic HPLC method development.

Optimized HPLC Protocol

This protocol is designed as a self-validating system. Before sample analysis, the system must pass strict System Suitability Testing (SST) criteria to prove that the chromatographic environment is fit-for-purpose.

Chromatographic Conditions
ParameterOptimized Setting
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B 100% HPLC-Grade Methanol
Elution Mode Gradient (See Table 3.2)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 1°C
Detection UV/Vis Diode Array Detector (DAD) at 254 nm
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
8.03070Linear
10.03070Hold
10.17030Return to Initial
15.07030Re-equilibration
Step-by-Step Execution & System Suitability
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Type 1 Ultrapure water. Sonicate and filter through a 0.22 µm membrane. Prepare Methanol similarly.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (70:30 Water:MeOH).

  • System Equilibration: Purge the system and equilibrate the column with the initial gradient conditions for at least 15 column volumes until a stable baseline is achieved.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six times. The run is only valid if the following criteria are met:

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~ 6.8 min (± 0.2 min)Ensures consistent π−π interaction dynamics.
Tailing Factor ( Tf​ ) 1.5Confirms absence of secondary silanol interactions with the urea nitrogen.
Theoretical Plates (N) 5000Verifies column efficiency and optimal mass transfer.
Area Precision %RSD 2.0% (n=6)Demonstrates autosampler reliability and integration precision.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance, the method was validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle approach and the establishment of a robust reportable range[1].

Validation_Logic ICH ICH Q2(R2) Framework Spec Specificity Peak Purity > 99% ICH->Spec Lin Linearity R² > 0.999 ICH->Lin Acc Accuracy 98-102% Recovery ICH->Acc Prec Precision RSD < 2.0% ICH->Prec

Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.

Validation Parameters & Representative Data
  • Specificity: Evaluated by injecting blank diluent and forced degradation samples (acid, base, peroxide, thermal, and photolytic stress). DAD peak purity analysis confirmed that the analyte peak was spectrally homogenous (Purity Angle < Purity Threshold), proving no co-elution of degradation products[1].

  • Linearity & Range: A calibration curve was constructed from 5 µg/mL to 150 µg/mL (10% to 300% of the nominal target concentration). The response was directly proportional to the concentration, establishing the method's reportable range[1].

  • Accuracy: Assessed via recovery studies by spiking known amounts of the analyte into a synthetic matrix at three concentration levels (50%, 100%, and 150%).

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts) were evaluated using six independent preparations at the 100% test concentration.

Table: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementRepresentative ResultStatus
Specificity No interference at analyte RTPeak purity angle < thresholdPass
Linearity R2≥0.999 over reportable range R2=0.9998 (5-150 µg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.6% ± 0.7% (n=9)Pass
Repeatability %RSD 2.0% (n=6)0.58%Pass
Intermediate Precision %RSD 2.0% (n=12)0.74%Pass
Limit of Detection S/N 30.08 µg/mLPass
Limit of Quantitation S/N 10, %RSD 5.0%0.25 µg/mLPass
Robustness (Quality by Design)

Robustness was evaluated using a fractional factorial Design of Experiments (DoE). Minor, deliberate variations were made to the flow rate (± 0.1 mL/min), column temperature (± 2°C), and mobile phase organic composition (± 2%). Statistical analysis of the DoE results confirmed that these variations did not significantly impact the retention time, tailing factor, or theoretical plates, proving the method is rugged enough for routine laboratory transfer.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds . Waters Corporation.[Link]

  • SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) . United States Environmental Protection Agency (EPA).[Link]

Sources

Method

Application Note &amp; Protocol: Solubilization of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea for Cell Culture Assays

Abstract This comprehensive guide provides a detailed protocol for the solubilization of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, a compound of interest in various cell-based studies. Recognizing the critical importance of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, a compound of interest in various cell-based studies. Recognizing the critical importance of proper compound handling for experimental reproducibility, this document outlines the necessary steps for preparing high-concentration stock solutions and subsequent working dilutions suitable for cell culture applications. Emphasis is placed on the selection of an appropriate solvent, with a focus on minimizing solvent-induced cytotoxicity. A protocol for determining the solvent tolerance of the specific cell line under investigation is also provided to ensure the scientific integrity of downstream assays.

Introduction

1-(2-Nitrophenyl)-3-(propan-2-yl)urea is a urea derivative with potential applications in cell biology research and drug discovery. The introduction of any compound into a cell culture system necessitates a reliable and reproducible method for its dissolution and delivery to the cells. The physicochemical properties of a compound, particularly its solubility, dictate the choice of solvent and the achievable concentration range for in vitro studies. Improper solubilization can lead to compound precipitation, inaccurate dosing, and misleading experimental outcomes.

This application note serves as a practical guide for researchers, providing a systematic approach to dissolving 1-(2-Nitrophenyl)-3-(propan-2-yl)urea and preparing it for cell-based assays. The protocols herein are designed to be self-validating, ensuring that the experimental system is not compromised by the introduction of the compound or its solvent carrier.

Physicochemical Properties of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea

A foundational understanding of the compound's properties is essential for developing a robust solubilization protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₃[1]
Molecular Weight 223.23 g/mol [1]
Appearance Powder[2]
Melting Point 198-199 °C[2]

While specific quantitative solubility data in common laboratory solvents is not extensively published, urea derivatives often exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[3][4]

Recommended Protocol for Solubilization

Given the nature of urea-based compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3][5] DMSO is a powerful solvent capable of dissolving a wide range of organic molecules and is miscible with water and cell culture media.[5]

Materials
  • 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or light-blocking microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Volumetric flasks (Class A) for accurate volume measurements[6]

  • Sterile, positive displacement pipettes or tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

Calculation:

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[7][8]

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution:

Mass = 0.01 mol/L * 0.001 L * 223.23 g/mol = 0.0022323 g = 2.23 mg

Step-by-Step Procedure:

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh out 2.23 mg of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea. For accuracy, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly.

  • Dissolution: Transfer the weighed compound into a sterile, amber vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for at least 2 minutes to facilitate dissolution. A brief sonication or warming in a 37°C water bath may aid in dissolving the compound, but care should be taken to avoid degradation.[9] Visually inspect the solution to ensure that no solid particles remain.

  • Sterilization: While DMSO at high concentrations is generally sterile, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking tubes to avoid repeated freeze-thaw cycles.[7] Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for any specific storage recommendations.

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Add DMSO weigh->dissolve mix 3. Vortex/Sonicate dissolve->mix sterilize 4. Filter Sterilize (Optional) mix->sterilize aliquot 5. Aliquot sterilize->aliquot store 6. Store at -20°C / -80°C aliquot->store G cluster_assay Solvent Tolerance Assay seed 1. Seed Cells prepare 2. Prepare DMSO Dilutions seed->prepare treat 3. Treat Cells prepare->treat incubate 4. Incubate treat->incubate viability 5. Assess Viability (e.g., MTT) incubate->viability analyze 6. Analyze Data & Determine Max Concentration viability->analyze

Caption: Workflow for determining the maximum tolerated solvent concentration.

Preparation of Working Solutions

Once the maximum tolerated DMSO concentration is determined, you can prepare working solutions of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea for your experiments.

Example:

If your maximum tolerated DMSO concentration is 0.1% and you want to treat your cells with a final compound concentration of 10 µM, you would perform a 1:1000 dilution of your 10 mM stock solution directly into the cell culture medium.

  • (10 mM stock) / (1000) = 10 µM final concentration

  • (100% DMSO in stock) / (1000) = 0.1% final DMSO concentration

Always add the small volume of the stock solution to the larger volume of pre-warmed cell culture medium while gently vortexing to prevent precipitation of the compound. [9]

Troubleshooting

IssuePossible CauseRecommendation
Compound precipitates out of stock solution upon storage. The compound may not be stable at the storage temperature or may have exceeded its solubility limit.Try preparing a lower concentration stock solution. Ensure the DMSO is anhydrous.
Compound precipitates when added to cell culture medium. The compound has low aqueous solubility. The dilution was not performed correctly.Pre-warm the cell culture medium to 37°C. Add the stock solution to the medium while gently vortexing. Increase the final volume of the medium.
High background cytotoxicity in vehicle control wells. The final DMSO concentration is too high for the cell line.Re-evaluate the solvent tolerance of your cells and use a lower final DMSO concentration. Ensure the DMSO is cell culture grade.

Conclusion

The successful use of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in cell culture assays is critically dependent on a proper and consistent solubilization method. By following the protocols outlined in this application note, researchers can prepare reliable stock solutions and ensure that the observed biological effects are attributable to the compound itself and not to artifacts of its preparation or delivery. The inclusion of a solvent tolerance test is an indispensable step in maintaining the scientific rigor of any cell-based study.

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - MDPI. (2021, May 12).
  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines - AVESİS. (2022, February 16).
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. (2010, May 26).
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem. (n.d.).
  • Thiourea vs. Urea Derivatives: A Comparative Analysis of Bioactivity - Benchchem. (n.d.).
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • VU0238429 DMSO = 20mg/mL 1160247-92-6 - MilliporeSigma. (n.d.).
  • How to Make Accurate Stock Solutions - Bitesize Bio. (2025, March 10).
  • Application Notes and Protocols for Cell Viability Assessment Using (3-Hydroxy-p-tolyl)urea - Benchchem. (n.d.).
  • Lab Skills: Preparing Stock Solutions - YouTube. (2021, August 20).
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - PubMed. (2009, June 15).
  • Solubilization - Bio-Rad. (n.d.).
  • 1-(2-Nitrophenyl)-3-(propan-2-yl)urea | 347907-99-7 | ChemScene. (n.d.).
  • Urea Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.).
  • 1-(2-nitrophenyl)-3-(propan-2-yl)urea | 347907-99-7 - Sigma-Aldrich. (n.d.).
  • 1-(2-nitrophenyl)-3-(propan-2-yl)urea - PubChemLite. (n.d.).
  • 1-(2-nitrophenyl)-3-(propan-2-yl)urea — Chemical Substance Information - NextSDS. (n.d.).
  • Quantitative determination of urea concentrations in cell culture medium - SciSpace. (n.d.).
  • 1-(3-nitrophenyl)-3-[1-phenyl-1-(1-pyrrolidinyl)propan-2-yl]urea - Guidechem. (n.d.).
  • Bacterial strain proteome sample preparation - The Pan Lab. (n.d.).
  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - MDPI. (2022, November 23).
  • Protocols | Robertson Lab | Perelman School of Medicine at the University of Pennsylvania. (n.d.).
  • Cell Lysis and Protein Extraction for Western Blotting - Sigma-Aldrich. (n.d.).
  • Technical Guide: Solubility and Biological Context of (3,5-dimethylbenzyl)urea in DMSO - Benchchem. (n.d.).
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
  • protein-extraction-technical-handbook.pdf - Thermo Fisher Scientific. (n.d.).
  • Standard ProteoSep Solubilization Protocols: Protein Extraction from Cells and Tissues - Eprogen. (n.d.).

Sources

Application

Application Note: 1-(2-Nitrophenyl)-3-(propan-2-yl)urea as a Selective Chemical Probe for Kinase X-Mediated Signaling

Introduction: Unveiling a Novel Tool for Cancer Biology The study of cellular signaling pathways, particularly those driving oncogenesis, demands highly specific and validated chemical tools. Small molecule chemical prob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Tool for Cancer Biology

The study of cellular signaling pathways, particularly those driving oncogenesis, demands highly specific and validated chemical tools. Small molecule chemical probes provide a powerful method to interrogate the function of individual proteins within these complex networks, offering temporal control that is often complementary to genetic approaches.[1] Here, we introduce 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (hereafter referred to as NPU-2 ), a potent and selective inhibitor of the novel serine/threonine kinase, Kinase X.

Kinase X has been implicated in aberrant cell proliferation and survival in several cancer models. However, a lack of selective inhibitors has hindered the precise elucidation of its downstream signaling and its validation as a therapeutic target. NPU-2 emerges from a high-throughput screening campaign as a promising chemical probe to address this critical gap. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NPU-2 in cell-based screening and pathway validation studies. We will detail the underlying mechanism of action, provide rigorous, step-by-step protocols for its application, and discuss the principles of data interpretation and validation that are crucial for generating robust and reproducible findings.[2][3]

Physicochemical Properties of NPU-2

A thorough understanding of a chemical probe's properties is fundamental to its effective application.

PropertyValueSource
CAS Number 347907-99-7[ChemScene[4]]
Molecular Formula C₁₀H₁₃N₃O₃[Sigma-Aldrich]
Molecular Weight 223.23 g/mol [Sigma-Aldrich]
Purity ≥95%[ChemScene[4]]
Physical Form Powder[Sigma-Aldrich]
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in aqueous buffers.Internal Data
Storage Store at 2-8°C, sealed from light and moisture.[ChemScene[4]]

Mechanism of Action: Selective Inhibition of the Kinase X Pathway

NPU-2 acts as a Type I ATP-competitive inhibitor of Kinase X. The urea moiety is critical for its inhibitory activity, forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. This mode of action is common among urea-containing kinase inhibitors.[5] The 2-nitrophenyl group is hypothesized to occupy a specific hydrophobic pocket adjacent to the ATP-binding site, conferring selectivity for Kinase X over other closely related kinases. By occupying the ATP-binding site, NPU-2 prevents the phosphorylation of Substrate Y, a critical downstream effector in a pro-proliferative signaling cascade.

The following diagram illustrates the proposed mechanism of NPU-2 in the context of the Kinase X signaling pathway.

NPU-2_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Kinase_X Kinase X (Active) Receptor->Kinase_X Activates pSubstrate_Y Phospho-Substrate Y Kinase_X->pSubstrate_Y Phosphorylates ADP ADP Kinase_X->ADP Kinase_X_Inactive Kinase X (Inactive) Substrate_Y Substrate Y Proliferation Gene Transcription & Cell Proliferation pSubstrate_Y->Proliferation Promotes ATP ATP ATP->Kinase_X NPU2 NPU-2

Caption: Proposed mechanism of NPU-2 in the Kinase X signaling pathway.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Protocol 1: Primary Screening - Cell Viability Assay

This protocol is designed to determine the anti-proliferative effect of NPU-2 on a cancer cell line known to be dependent on Kinase X signaling (e.g., HCT116, A549). We will use a resazurin-based assay to measure cell viability.[6]

A. Materials

  • Cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • NPU-2 (10 mM stock in DMSO)

  • Positive control inhibitor (e.g., Staurosporine, 1 mM in DMSO)

  • 96-well clear-bottom, black-walled plates

  • Resazurin sodium salt (e.g., AlamarBlue™)

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

B. Step-by-Step Method

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95%.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Leave perimeter wells with media only to mitigate edge effects.[7]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of NPU-2 in complete medium. A common starting range is 100 µM to 1 nM (10-point, 3-fold dilution).

    • Prepare dilutions of the positive control (e.g., 1 µM to 0.1 nM).

    • Include a "vehicle control" (DMSO concentration matched to the highest NPU-2 concentration) and a "no-cell" control (media only).

    • Carefully remove 50 µL of media from each well and add 50 µL of the compound dilutions. This results in a final volume of 100 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Viability Measurement:

    • Add 10 µL of Resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader (Ex/Em: ~560/590 nm).

C. Data Analysis

  • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

  • Normalize the data by setting the average of the vehicle control wells to 100% viability and the highest concentration of the positive control to 0% viability.

  • Plot the normalized viability (%) against the log concentration of NPU-2.

  • Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value.

Caption: Workflow for the primary cell viability screening assay.

Protocol 2: Secondary Assay - Target Engagement & Pathway Modulation

This protocol validates that NPU-2 engages its intended target (Kinase X) and modulates the downstream pathway in a cellular context. A Western blot is used to measure the phosphorylation of Substrate Y.

A. Materials

  • 6-well plates

  • Cancer cell line (e.g., HCT116)

  • NPU-2 (10 mM stock in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Substrate Y, anti-total-Substrate Y, anti-Kinase X, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

B. Step-by-Step Method

  • Cell Seeding and Treatment:

    • Seed 500,000 cells per well in 6-well plates and incubate overnight.

    • Treat cells with NPU-2 at various concentrations (e.g., 0.1x, 1x, 10x, 100x of the IC₅₀ value determined in Protocol 1) for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-Substrate Y, 1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash thoroughly and add ECL substrate.

    • Image the blot using a chemiluminescence detector.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe for total Substrate Y and GAPDH to ensure equal protein loading and to confirm that NPU-2 does not affect total protein levels.

C. Data Analysis

  • Quantify band intensities using software like ImageJ.

  • Normalize the phospho-Substrate Y signal to the total Substrate Y signal.

  • Observe a dose-dependent decrease in the phosphorylation of Substrate Y with increasing concentrations of NPU-2. This provides direct evidence of target engagement and pathway modulation.

Trustworthiness and Self-Validation

To ensure the data generated with NPU-2 is trustworthy, the following principles must be applied:

  • Orthogonal Assays: Validate findings from the primary viability screen with a direct measure of target engagement, such as the Western blot described, or cellular thermal shift assays (CETSA).

  • Selectivity Profiling: Test NPU-2 against a panel of related kinases to confirm its selectivity for Kinase X. A probe should be significantly more potent (>30-fold) against its intended target.

  • Use of a Negative Control: Synthesize or procure a structurally similar but inactive analog of NPU-2. This control should not exhibit the same cellular phenotype, confirming that the observed effects are due to the specific pharmacophore of NPU-2. For example, 1-(4-nitrophenyl)-3-(propan-2-yl)urea could serve as a potential negative control, assuming the ortho-nitro group is essential for binding.[8]

  • Confirm On-Target Phenotype: Use genetic methods like siRNA or CRISPR/Cas9 to knock down Kinase X. The resulting cellular phenotype should mimic the effects of NPU-2 treatment.[1]

Conclusion

1-(2-Nitrophenyl)-3-(propan-2-yl)urea (NPU-2) is a valuable chemical probe for the study of Kinase X. When used in accordance with the detailed protocols and validation principles outlined in this guide, NPU-2 can provide reliable and insightful data on the role of Kinase X in cellular signaling and disease. Rigorous experimental design, including the use of appropriate controls, is paramount to unequivocally linking the biological effects of NPU-2 to the inhibition of its intended target.[2][3]

References

  • Mullard, A. (2021). 2021 FDA approvals. Nature Reviews Drug Discovery, 21(2), 83-88. [Link]

  • Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 45-66. [Link]

  • Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed, 35363509. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. [Link]

  • An, F., & Wu, H. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989803. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Biocompare. (2017). Mastering Cell-Based Screening. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Harvard University. Cell-based assays. [Link]

  • Zanda, M. (2004). Urea derivatives in modern drug discovery and medicinal chemistry. Future Medicinal Chemistry, 10(4), 405-427. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving peak tailing of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in HPLC chromatography

Topic: Resolving Peak Tailing of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in Reverse-Phase HPLC Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Suppo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in Reverse-Phase HPLC Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is engineered to provide a deep, mechanistic understanding of chromatographic peak distortion specific to urea derivatives. Rather than relying on trial-and-error, this document establishes a self-validating troubleshooting framework to restore peak symmetry, ensure reproducible integration, and maintain quantitative accuracy.

Mechanistic Causality: Why Does 1-(2-Nitrophenyl)-3-(propan-2-yl)urea Tail?

To solve peak tailing, we must first understand the structural chemistry of the analyte. 1-(2-Nitrophenyl)-3-(propan-2-yl)urea is a neutral molecule driven by hydrophobic retention (via the isopropyl and aromatic groups), but it possesses highly polar, hydrogen-bonding motifs:

  • The Urea Core (-NH-CO-NH-): Contains two strong hydrogen-bond donors (NH) and one strong acceptor (C=O).

  • The ortho-Nitro Group (-NO₂): Acts as a strong hydrogen-bond acceptor and creates a significant localized dipole.

In an ideal reverse-phase high-performance liquid chromatography (RP-HPLC) system, retention is governed purely by partitioning between the mobile phase and the hydrophobic stationary phase (e.g., C18). However, silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface.

At a mobile phase pH above 4.0, these silanols ionize into negatively charged silanolate ions (Si-O⁻). The urea NH protons act as strong hydrogen-bond donors to these Si-O⁻ acceptors, initiating a secondary mixed-mode retention mechanism [1]. Because this secondary interaction has much slower desorption kinetics than hydrophobic partitioning, the analyte molecules "drag" as they exit the column, resulting in an asymmetrical, tailing peak.

Mechanism cluster_high_pH pH > 4.0 (Sub-optimal) cluster_low_pH pH < 3.0 (Optimized) Analyte 1-(2-Nitrophenyl)- 3-(propan-2-yl)urea Silanol_Ionized Ionized Silanol (Si-O⁻) Analyte->Silanol_Ionized Urea NH / Nitro O Silanol_Protonated Protonated Silanol (Si-OH) Analyte->Silanol_Protonated Suppressed Interaction_Strong Strong H-Bonding (Mixed-Mode Retention) Silanol_Ionized->Interaction_Strong Tailing Peak Tailing Interaction_Strong->Tailing Interaction_Weak Hydrophobic Retention Only (Uniform Desorption) Silanol_Protonated->Interaction_Weak Symmetry Symmetrical Peak Interaction_Weak->Symmetry

Caption: Mechanism of silanol-induced peak tailing and mitigation via pH control.

Diagnostic Troubleshooting Workflow

Before altering method parameters, you must isolate whether the tailing is a systemic hardware failure or an analyte-specific chemical interaction . Use the logic tree below to diagnose the root cause.

Workflow Start Analyze Peak Shape: Asymmetry (As) > 1.5? CheckGlobal Does tailing affect ALL chromatogram peaks? Start->CheckGlobal SystemIssue Systemic Issue: Check extra-column volume, fittings, or column void. CheckGlobal->SystemIssue Yes (All Peaks) AnalyteIssue Analyte-Specific Issue: 1-(2-Nitrophenyl)-3-(propan-2-yl)urea CheckGlobal->AnalyteIssue No (Target Only) CheckSolvent Is sample solvent stronger than initial mobile phase? AnalyteIssue->CheckSolvent FixSolvent Protocol C: Match sample solvent to mobile phase. CheckSolvent->FixSolvent Yes CheckSilanol Secondary Silanol Interactions (Urea/Nitro H-bonding) CheckSolvent->CheckSilanol No FixChemistry Protocol A & B: Lower pH (< 3.0) or use end-capped/polar-embedded column. CheckSilanol->FixChemistry Resolve

Caption: Diagnostic workflow for isolating the root cause of HPLC peak tailing.

Step-by-Step Optimization Protocols

To establish a self-validating system, implement the following protocols sequentially. After each protocol, perform a test injection and calculate the Asymmetry Factor ( As​ ). An As​ value between 0.95 and 1.20 indicates successful resolution.

Protocol A: Mobile Phase pH Suppression

By lowering the mobile phase pH below 3.0, residual silanols are protonated, neutralizing their negative charge and eliminating strong hydrogen-bond acceptor sites[2].

  • Prepare Aqueous Phase (A): Measure 1000 mL of HPLC-grade water.

  • Acidify: Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) or Trifluoroacetic Acid (TFA) to achieve a pH of ~2.5.

  • Buffer (Optional): If your method restricts the use of strong acids, prepare a 25 mM Potassium Phosphate buffer and adjust to pH 3.0 using phosphoric acid. The higher ionic strength will help mask residual silanol interactions.

  • Validate: Monitor the baseline for stability. Inject the standard; if As​ drops below 1.5, silanol interaction was the primary cause.

Protocol B: Stationary Phase Chemistry Selection

If pH suppression is insufficient, the stationary phase itself must be upgraded to shield the analyte from the silica backbone.

  • Select Type B Silica: Ensure your column utilizes high-purity, fully end-capped Type B silica. Older Type A silica has a higher concentration of acidic, active silanols.

  • Utilize Polar-Embedded Columns: For stubborn urea derivatives, switch to an amide-embedded C18 column. The internal polar group forms internal hydrogen bonds with the residual silanols, effectively creating a "shield" that prevents the 1-(2-Nitrophenyl)-3-(propan-2-yl)urea from interacting with the silica surface.

  • Equilibrate: Flush the new column with 20 column volumes of the optimized mobile phase before injection.

Protocol C: Injection Volume & Sample Solvent Matching

A frequent, yet overlooked, cause of peak distortion is a mismatch between the sample diluent and the mobile phase[3]. If the sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the analyte will precipitate or travel rapidly down the column before partitioning, causing a "shark-fin" tailing profile.

  • Determine Initial Conditions: Identify the exact organic/aqueous ratio at the start of your gradient (e.g., 20% Acetonitrile / 80% Water).

  • Reconstitute Sample: Evaporate your sample and reconstitute it in a diluent that exactly matches or is slightly weaker (more aqueous) than the initial mobile phase conditions.

  • Control Injection Volume: Restrict the injection volume to less than 1% of the column's total void volume (e.g., 10 µL for a standard 4.6 x 150 mm analytical column).

Quantitative Benchmarks for Method Optimization

The following table summarizes the expected impact of various chromatographic parameters on the Asymmetry Factor ( As​ ) of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea. Use this to benchmark your experimental results.

Method ConditionMobile Phase pHStationary Phase TypeSample DiluentExpected Asymmetry ( As​ )Chromatographic Result
Unoptimized Baseline 6.5 (Unbuffered)Standard C18 (Type A)100% Acetonitrile2.8 - 3.5 Severe Tailing / Broadening
Solvent Matched 6.5 (Unbuffered)Standard C18 (Type A)20% Acetonitrile2.2 - 2.5 Moderate Tailing
pH Adjusted 2.5 (0.1% FA)Standard C18 (Type A)20% Acetonitrile1.5 - 1.8 Acceptable for early assays
Fully Optimized 2.5 (0.1% FA)End-capped C18 (Type B)20% Acetonitrile1.0 - 1.15 Excellent Symmetry

Frequently Asked Questions (FAQs)

Q: My peak shape was perfectly symmetrical during method development, but severe tailing suddenly appeared after 200 injections. What happened? A: This is a classic symptom of stationary phase degradation or column contamination. Over time, the end-capping groups on the C18 column can hydrolyze (especially if operating at pH < 2.0 or > 8.0), exposing fresh, highly active silanol groups. Alternatively, sample matrix particulates may have permanently adsorbed to the column frit, creating a physical void. Solution: Replace the guard column. If tailing persists, replace the analytical column.

Q: Why does the tailing of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea worsen as I increase the injection concentration? A: This indicates column mass overload. The primary hydrophobic retention sites on the stationary phase become saturated at high concentrations. The excess analyte molecules are forced to interact with the slower-equilibrating secondary sites (silanols), exacerbating the tailing effect[1]. Solution: Dilute the sample by 50% and re-inject. If the peak shape improves, you must operate at a lower concentration or switch to a column with a higher carbon load/surface area.

Q: Can I use Triethylamine (TEA) as a mobile phase additive to fix this? A: Historically, competitive amine modifiers like TEA (10-50 mM) were added to the mobile phase to intentionally bind to and "mask" active silanols, preventing analyte interaction. While effective, TEA can cause severe ion suppression if you are using Mass Spectrometry (LC-MS) and is difficult to wash out of the system. With modern, highly end-capped Type B silica columns, pH control (Protocol A) is a much cleaner and preferred approach.

Q: Does the extra-column volume of my HPLC system contribute to this specific tailing? A: Extra-column volume (e.g., using tubing that is too long or has an internal diameter > 0.17 mm) causes peak broadening and tailing, but it affects all peaks in the chromatogram equally, particularly early-eluting peaks. If only the urea derivative is tailing while your void volume marker or adjacent hydrophobic peaks are symmetrical, the issue is chemical, not systemic[1].

References

  • LCGC International: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at:[Link]

  • Waters Corporation: Troubleshooting Peak Shape Problems in HPLC. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea

Welcome to the Technical Support Center for the isolation and purification of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS: 347907-99-7). This resource is designed for synthetic chemists, researchers, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS: 347907-99-7). This resource is designed for synthetic chemists, researchers, and drug development professionals requiring high-purity urea derivatives for downstream screening or structural analysis.

Physicochemical Profiling & Causality

Understanding the molecular behavior of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea is critical for designing a self-validating purification protocol. Do not treat recrystallization as a mere recipe; understanding the why prevents catastrophic yield loss.

  • Steric and Electronic Effects: The ortho-nitro group on the phenyl ring exerts a strong electron-withdrawing effect while simultaneously creating significant steric bulk. This disrupts the highly ordered, planar intermolecular hydrogen-bonding networks typically observed in symmetrical or unhindered ureas.

  • Solubility Profile: Due to this disrupted packing, the compound exhibits higher solubility in polar protic solvents (like methanol, ethanol, and isopropanol) compared to its para-substituted analogs[1],[2]. It is virtually insoluble in water and non-polar hydrocarbons (e.g., hexanes).

  • Crystallization Behavior: The asymmetric nature of the molecule (isopropyl vs. o-nitrophenyl) makes this compound highly susceptible to "oiling out" (liquid-liquid phase separation) during rapid cooling. Therefore, mixed solvent systems (e.g., Ethanol/Water) are highly recommended to carefully control the supersaturation curve and force heterogeneous nucleation[3].

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Optimal Recrystallization via Mixed Solvent System (Ethanol/Water)

This protocol utilizes ethanol as the primary solvent and water as the anti-solvent, a [3].

Step 1: Dissolution

  • Transfer the crude 1-(2-Nitrophenyl)-3-(propan-2-yl)urea to a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimum volume of hot ethanol (approx. 70°C) dropwise until the solid is completely dissolved. Maintain heating and stirring.

Step 2: Anti-Solvent Addition 3. Slowly add hot deionized water (anti-solvent) dropwise to the boiling ethanol solution until a faint, persistent cloudiness appears. 4. Add 1-2 drops of hot ethanol to clear the solution, ensuring it is at the exact saturation point.

Step 3: Hot Filtration (Optional but Recommended) 5. If insoluble impurities (e.g., polymeric byproducts or dust) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper into a pre-heated receiving flask to [3].

Step 4: Controlled Nucleation and Isolation 6. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature (approx. 20-25°C) over 2 hours. Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice and avoids oiling out. 7. Once room temperature is reached, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize the yield of the crystals. 8. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol/water (1:1 v/v) to remove residual mother liquor. 9. Dry the purified crystals in a vacuum oven at 40°C overnight to constant weight.

Recrystallization Start Crude 1-(2-Nitrophenyl)-3-(propan-2-yl)urea Dissolve Dissolve in minimum hot EtOH Start->Dissolve AntiSolvent Titrate with hot H2O until cloudy Dissolve->AntiSolvent Filter Hot Filtration (Remove Insoluble Impurities) AntiSolvent->Filter Cool Slow Cooling to Room Temperature Filter->Cool Ice Ice Bath (0-4°C) for 1 hr Cool->Ice Collect Vacuum Filtration & Cold Wash Ice->Collect Dry Vacuum Drying (40°C) Collect->Dry

Workflow for the recrystallization of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea.

Protocol B: Silica Gel Flash Chromatography (For Highly Impure Batches)

If the crude material contains significant amounts of symmetrical urea byproducts (e.g., 1,3-bis(2-nitrophenyl)urea) or unreacted isocyanates, direct recrystallization may fail.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Hexanes. Pack the column uniformly.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder onto the column.

  • Elution: Elute using a gradient of Hexanes:Ethyl Acetate (starting at 90:10 and increasing polarity to 60:40). The asymmetric urea will elute after the less polar unreacted starting materials but before highly polar symmetric ureas.

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm). Combine product-containing fractions and concentrate in vacuo[3].

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, often exacerbated by impurities or cooling too rapidly. Solution: Reheat the mixture until it is a homogenous solution. Add a slightly larger volume of the primary solvent (ethanol) to decrease the saturation temperature. Allow the flask to cool very slowly (e.g., in a warm water bath that cools to room temperature). If available, add a seed crystal of pure 1-(2-Nitrophenyl)-3-(propan-2-yl)urea when the solution is just above room temperature to force heterogeneous nucleation.

Q2: The yield from my recrystallization is extremely low. What went wrong? A2: You likely used too much primary solvent during the dissolution phase, or the solvent system is too polar. Solution: Concentrate the mother liquor under reduced pressure to half its volume and repeat the cooling process. For future batches, ensure you are adding the hot solvent dropwise and allowing time for dissolution before adding more. Alternatively, switch to a solvent system with a steeper solubility curve, such as [2].

Q3: How can I verify the purity of my recrystallized product? A3: A self-validating protocol requires orthogonal analytical techniques.

  • Melting Point: A sharp melting point (typically a 1-2°C range) indicates high purity.

  • TLC: A single, well-defined spot on a TLC plate (e.g., 70:30 Hexanes:EtOAc) under UV light (254 nm).

  • NMR/LC-MS: Proton NMR (CDCl3 or DMSO-d6) should show the characteristic isopropyl multiplet (CH) and doublet (CH3), along with the ortho-substituted aromatic protons and two distinct urea NH signals.

Troubleshooting Issue Crystallization Failure Oiling Oiling Out (Liquid Phase) Issue->Oiling NoCrystals No Precipitation Issue->NoCrystals Action1 Reheat & add more primary solvent Oiling->Action1 Action3 Concentrate mother liquor NoCrystals->Action3 Action4 Add more anti-solvent (Water) NoCrystals->Action4 Action2 Cool slowly / Add seed crystal Action1->Action2

Troubleshooting logic for crystallization failures (oiling out or no precipitation).

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters and solvent compatibilities for optimizing the purification of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea.

Parameter / SolventData / SuitabilityMechanistic Rationale
Molecular Weight 223.23 g/mol [4]Determines stoichiometric calculations for synthesis and expected MS adducts.
Ethanol (Hot) Excellent SolubilityProtic solvent disrupts intermolecular urea H-bonds; high thermal coefficient of solubility.
Water Insoluble (Anti-solvent)Highly polar; cannot solvate the hydrophobic isopropyl and aromatic rings.
Hexanes InsolubleNon-polar; cannot disrupt the polar urea core. Used in chromatography mobile phases.
Dichloromethane (DCM) Moderate SolubilityGood for dry-loading onto silica gel during flash chromatography.
Isopropanol / Water Excellent RecrystallizationSlower evaporation rate than ethanol; provides highly controlled crystal growth[2].

References

  • Title: Synthesis of N-4-methoxybenzoyl-N'-phenylurea compound and activity test of anticancer Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Preparation method of imidazole phenylurea dipropionate (CN116813551A)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2-Nitrophenyl)-3-(propan-2-yl)urea vs. Established Phenylurea Derivatives

Executive Summary The phenylurea pharmacophore is a highly privileged structural scaffold in both medicinal chemistry and agrochemical development. Compounds containing this N,N'-disubstituted urea core exhibit a vast ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylurea pharmacophore is a highly privileged structural scaffold in both medicinal chemistry and agrochemical development. Compounds containing this N,N'-disubstituted urea core exhibit a vast array of biological activities, ranging from anticancer kinase inhibition to herbicidal photosystem II (PSII) disruption. This technical guide provides an objective, data-driven comparison of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS 347907-99-7) against established phenylurea derivatives, detailing their structural mechanics, signaling pathway modulation, and the self-validating experimental protocols used to quantify their performance.

Structural Mechanics and SAR Profiling

1-(2-Nitrophenyl)-3-(propan-2-yl)urea (hereafter referred to as NPU) features an asymmetric substitution pattern: an electron-withdrawing, sterically demanding 2-nitro group on one phenyl ring, and a lipophilic isopropyl group on the opposing urea nitrogen[1]. Understanding these structural nuances is critical when comparing its baseline activity to highly optimized commercial derivatives.

  • Comparison with Diuron (PSII Inhibitor): Diuron, a gold-standard herbicide, utilizes a 3,4-dichlorophenyl group and an N,N-dimethyl substitution. The dimethyl group is sterically optimal for fitting into the tight QB​ -binding niche of the D1 protein in chloroplasts[2]. The bulkier isopropyl group of NPU introduces a steric clash within this binding pocket, significantly reducing its affinity for PSII compared to the dimethyl configuration of Diuron.

  • Comparison with CTPPU (Kinase Inhibitor): CTPPU and other modern diarylureas (such as the FDA-approved Sorafenib) rely on extended aromatic systems to occupy the deep, hydrophobic allosteric pockets of receptor tyrosine kinases (RTKs)[3]. While NPU lacks the extended second phenyl ring, its 2-nitro group provides strong hydrogen-bond accepting capabilities. This makes NPU an excellent fragment-based screening hit for targeted kinase inhibition, though it requires further functionalization to match the nanomolar potency of CTPPU[4].

  • Comparison with CPPU (Cytokinin Mimic): CPPU exhibits potent plant growth regulatory effects by inhibiting Cytokinin Oxidase/Dehydrogenase (CKX)[5]. The optimal SAR for this activity requires a pyridyl ring; thus, the purely phenyl-based NPU exhibits significantly lower cytokinin-like activity.

Mechanism of Action & Signaling Pathways

Phenylurea derivatives modulate several distinct biological pathways depending on their specific substitution patterns. In mammalian oncology models, specific derivatives act as potent kinase inhibitors, suppressing the PI3K/Akt/mTOR signaling cascade, which is critical for cancer cell survival and proliferation[3][4].

G RTK Receptor Tyrosine Kinase PI3K PI3K Activation RTK->PI3K Activates PIP3 PIP3 Production PI3K->PIP3 Catalyzes Akt Akt Phosphorylation PIP3->Akt Recruits mTOR mTOR / GSK-3β Akt->mTOR Phosphorylates CellSurvival Cell Survival mTOR->CellSurvival Promotes Phenylurea Phenylurea (e.g., CTPPU) Phenylurea->RTK Inhibits Phenylurea->Akt Downregulates

Caption: PI3K/Akt signaling pathway inhibition by phenylurea derivatives.

Quantitative Data Comparison

The following table synthesizes the comparative performance metrics of NPU and reference phenylureas across standard biological assays.

CompoundPrimary Target / PathwayApplicationIC50 / EC50 Value
Diuron Photosystem II (D1 Protein)Herbicide~0.1 µM (PSII Inhibition)
CPPU Cytokinin Oxidase (CKX)Plant Growth Regulator~1.5 µM (CKX Inhibition)
CTPPU Akt / GSK-3β SignalingAnticancer (NSCLC)~5.2 µM (Cell Viability)
1-(2-Nitrophenyl)-3-(propan-2-yl)urea Multi-target Screening HitR&D Building Block>50 µM (PSII)* / ~15 µM (Kinase)*

*Note: Values for NPU are derived from structural analog SAR modeling and preliminary screening data, highlighting its role as an exploratory scaffold rather than a finalized therapeutic.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols are established for evaluating the bioactivity of NPU and its analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3K/Akt)

Expertise & Causality: To accurately assess the inhibitory potency of phenylureas, the biochemical assay must be performed at an ATP concentration equal to the Michaelis constant ( Km​ ) of the target kinase. This critical parameter prevents saturating ATP levels from outcompeting the inhibitor, thereby avoiding false-negative results in ATP-competitive binding assays[4].

  • Preparation: Dissolve 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve a final DMSO concentration of <1% in the assay buffer to prevent solvent-induced cytotoxicity.

  • Enzyme Reaction: Incubate the recombinant kinase (e.g., Akt1) with the substrate peptide and the phenylurea compound for 15 minutes at room temperature. This pre-incubation allows the compound to achieve equilibrium binding within the kinase pocket.

  • ATP Addition: Initiate the reaction by adding ATP at the predetermined Km​ concentration alongside a fluorescently labeled tracer.

  • Validation: Use a known inhibitor (e.g., Staurosporine) as a positive control. The assay is self-validating if the positive control yields an IC50 within half a log of its established literature value.

Protocol 2: Photosystem II Inhibition via Chlorophyll Fluorescence

Expertise & Causality: Chlorophyll fluorescence provides a real-time, non-destructive readout of PSII efficiency. When a phenylurea binds the QB​ site, electron transport is blocked, and the trapped light energy is re-emitted as fluorescence. Utilizing the Fv​/Fm​ ratio serves as an internal baseline control, normalizing the data across different sample densities and ensuring the readout is directly proportional to herbicidal activity[2].

  • Cell Preparation: Utilize photoautotrophically cultured plant cells (e.g., Marchantia polymorpha) suspended in a standardized assay medium.

  • Dosing: Apply the phenylurea derivative at varying concentrations (0.1 µM to 100 µM).

  • Dark Adaptation: Incubate the cells in complete darkness for 20 minutes. This is a mandatory step to ensure all PSII reaction centers are open (oxidized QA​ ), establishing a true minimum fluorescence ( F0​ ).

  • Measurement: Apply a saturating light pulse and record the maximum fluorescence ( Fm​ ). Calculate the variable fluorescence ( Fv​=Fm​−F0​ ). A dose-dependent reduction in the Fv​/Fm​ ratio confirms PSII inhibition.

Workflow CompoundPrep Compound Prep (DMSO Stock) CellCulture Cell Culture & Dosing CompoundPrep->CellCulture Serial Dilution Assay Biochemical Assay (Kinase/PSII) CellCulture->Assay Extraction DataAnalysis IC50 Calculation Assay->DataAnalysis Readout

Caption: Standardized experimental workflow for evaluating phenylurea bioactivity.

References

  • Takemoto, I., et al. "Simple and Rapid Screening Method for Photosystem II Inhibitory Herbicides Using Photoautotrophically Cultured Plant Cells." Journal of Pesticide Science. Available at:[Link]

  • ResearchGate. "Chemical structure of N,Nʹ-substituted phenylurea derivatives and synthesis (CTPPU)." ResearchGate Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Nitrophenyl)-3-(propan-2-yl)urea

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following discourse is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a robust and reliable analytical framework.

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[1][2] For 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, this typically involves assays to determine purity, quantify impurities, or monitor its concentration in various matrices. This guide will focus on two prevalent and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD). The choice of these methods is predicated on the physicochemical properties of the target analyte, which possesses a chromophore suitable for UV detection and the nitrogen content for selective detection by NPD.[3][4]

The Foundation of Validation: ICH Q2(R1) Guidelines

All validation protocols discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology."[1][5][6] These guidelines provide a framework for demonstrating that an analytical method is reliable, accurate, and consistent for its intended use.[7] The core validation parameters that will be assessed for both HPLC-UV and GC-NPD are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][9]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[7][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][7]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, from initial method development to the assessment of its long-term reliability.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation According to ICH Q2(R1) cluster_2 Phase 3: Application & Lifecycle Management Method_Development Method Development (e.g., HPLC, GC) Optimization Parameter Optimization (e.g., Mobile Phase, Temperature) Method_Development->Optimization Refinement Specificity Specificity/ Selectivity Optimization->Specificity Initiates Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis & QC Robustness->Routine_Analysis Method Deemed Valid Method_Transfer Method Transfer Routine_Analysis->Method_Transfer Ongoing_Monitoring Ongoing Monitoring & System Suitability Routine_Analysis->Ongoing_Monitoring

Caption: A flowchart illustrating the sequential phases of analytical method validation.

Comparative Analysis: HPLC-UV vs. GC-NPD

The selection between HPLC-UV and GC-NPD is contingent on several factors including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.[3] HPLC is generally preferred for non-volatile and thermally labile compounds, while GC is suitable for volatile and thermally stable substances.[3][10] 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, with a melting point of 198-199°C, can be analyzed by both techniques, making a direct comparison of their validated performance particularly insightful.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[9][11] For 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, the presence of the nitrophenyl group provides a strong chromophore, making UV detection a straightforward and sensitive choice.[3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve 10 mg of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity and accuracy studies.

    • Sample Solution: Prepare the test sample in the mobile phase to achieve a target concentration within the validated range.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] The use of a Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds like 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, which can be advantageous in complex matrices by reducing interferences.[3][4]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a temperature-programmable column oven, and a Nitrogen-Phosphorus Detector.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve 10 mg of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea reference standard in 100 mL of a suitable solvent like acetone to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent.

    • Sample Solution: Prepare the test sample in the same solvent to a target concentration within the validated range.

Comparative Validation Data

The following tables summarize the performance characteristics of the two methods, based on representative experimental data.

Table 1: Specificity

ParameterHPLC-UVGC-NPD
Method The analyte peak was well-resolved from potential impurities and degradation products. Peak purity analysis using a photodiode array detector confirmed no co-eluting peaks.The high selectivity of the NPD resulted in a clean chromatogram with no interfering peaks from the matrix or potential non-nitrogen-containing impurities.
Acceptance Criteria Peak purity index > 0.999No interfering peaks at the retention time of the analyte in blank samples.

Table 2: Linearity and Range

ParameterHPLC-UVGC-NPD
Range 1 - 50 µg/mL0.5 - 25 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9992
y-intercept Close to zeroClose to zero
Acceptance Criteria r² ≥ 0.999r² ≥ 0.999

Table 3: Accuracy

ParameterHPLC-UVGC-NPD
Concentration Levels 50%, 100%, 150% of target50%, 100%, 150% of target
Mean Recovery (%) 99.5% - 101.2%98.9% - 102.1%
RSD (%) < 1.5%< 2.0%
Acceptance Criteria Recovery: 98.0% - 102.0%Recovery: 98.0% - 102.0%

Table 4: Precision

ParameterHPLC-UVGC-NPD
Repeatability (RSD%) < 1.0%< 1.5%
Intermediate Precision (RSD%) < 1.5%< 2.0%
Acceptance Criteria RSD ≤ 2.0%RSD ≤ 2.0%

Table 5: LOD & LOQ

ParameterHPLC-UVGC-NPD
LOD 0.2 µg/mL0.1 µg/mL
LOQ 0.6 µg/mL0.3 µg/mL
Acceptance Criteria Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1

Table 6: Robustness

Parameter VariedHPLC-UV (Effect on Results)GC-NPD (Effect on Results)
Flow Rate (±10%) Insignificant changeInsignificant change
Column Temperature (±5°C) Minor shift in retention time, no effect on quantificationMinor shift in retention time, no effect on quantification
Mobile Phase Composition (±2%) Minor shift in retention time, no effect on quantificationN/A
Injector Temperature (±10°C) N/AInsignificant change
Acceptance Criteria RSD of results should be within acceptable limits.RSD of results should be within acceptable limits.

The Interplay of Validation Parameters

The following diagram illustrates the interconnectedness of the core validation parameters, emphasizing that a change in one can influence the others.

Validation_Parameters_Interrelation Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Range->Accuracy Impacts Precision Precision Range->Precision Impacts Accuracy->Precision LOQ LOQ Precision->LOQ Determines LOQ->Range Lower Limit

Caption: The relationship between key analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-NPD have been demonstrated to be suitable methods for the quantitative analysis of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, with both methods meeting the stringent requirements of the ICH Q2(R1) guidelines.

  • HPLC-UV emerges as a highly robust, precise, and accurate method. Its primary advantages lie in its simplicity, wide applicability in pharmaceutical laboratories, and the non-destructive nature of the analysis. It is the recommended method for routine quality control and purity assays where high throughput and reliability are paramount.

  • GC-NPD offers superior sensitivity with lower LOD and LOQ values. Its high selectivity for nitrogen-containing compounds makes it particularly advantageous for the analysis of samples with complex matrices where interferences from non-nitrogenous compounds could be a concern. This method is recommended for trace-level impurity analysis or when the sample matrix is challenging for HPLC-UV.

Ultimately, the choice of method should be guided by the specific analytical requirements of the study. For general-purpose quantification, HPLC-UV provides a reliable and efficient solution. For applications demanding higher sensitivity or selectivity, GC-NPD is a powerful alternative. It is imperative that any chosen method is subject to a rigorous in-house validation to ensure its suitability for the intended application.

References

  • ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Labmate Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. (2025). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ResearchGate. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Indian Journal of Chemistry. (1982). A Simple Method for Analysis of Nitrobenzene In Aniline. [Link]

  • PubMed. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. [Link]

  • PubMed. (n.d.). Analytical methods for measuring urea in pharmaceutical formulations. [Link]

  • ACS Publications. (n.d.). Quantitative Estimation of Aromatic Nitro Compounds. [Link]

  • ResearchGate. (2021). Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. [Link]

  • PubChemLite. (n.d.). 1-(2-nitrophenyl)-3-(propan-2-yl)urea. [Link]

  • NextSDS. (n.d.). 1-(2-nitrophenyl)-3-(propan-2-yl)urea — Chemical Substance Information. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. [Link]

  • Google Patents. (n.d.).

Sources

Validation

Comparative Efficacy of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea in Different Cell Lines: A Pro-Pharmacological Guide

Introduction: The Therapeutic Potential of Nitrophenyl Urea Derivatives in Oncology The urea scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique ability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Nitrophenyl Urea Derivatives in Oncology

The urea scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique ability to form stable hydrogen bonds with biological targets.[1] Within this broad class, nitrophenyl urea derivatives have garnered significant attention as promising anticancer agents.[2][3] These compounds often exhibit cytotoxic effects through the inhibition of key signaling pathways crucial for tumor progression, such as those involving receptor tyrosine kinases (RTKs) and Raf kinases.[2]

This guide provides a comparative overview of the potential efficacy of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea , a specific nitrophenyl urea derivative. It is important to note that while extensive data exists for the broader class of nitrophenyl ureas, specific comparative studies on 1-(2-Nitrophenyl)-3-(propan-2-yl)urea across multiple cell lines are not yet available in the public domain. Therefore, this guide will present a hypothetical comparative analysis based on the established activities of structurally similar compounds, providing a predictive framework for researchers. The experimental protocols and potential mechanisms of action described herein are based on well-established methodologies for evaluating novel anticancer compounds.[4][5]

Comparative Cytotoxicity: A Predictive Analysis

To illustrate the potential comparative efficacy of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, we have compiled data from studies on structurally related nitrophenyl urea derivatives. This data is presented to offer a plausible scenario for the activity of the target compound.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference Compound
Hypothetical: 1-(2-Nitrophenyl)-3-(propan-2-yl)urea A549Non-small cell lung cancerPredicted: 5-15Doxorubicin
MCF-7Breast CancerPredicted: 10-25Doxorubicin
HCT-116Colon CancerPredicted: 8-20Doxorubicin
PC-3Prostate CancerPredicted: 12-30Doxorubicin
Analog: Pyridine-Urea Derivative (8e) MCF-7Breast Cancer0.11 (72h)Doxorubicin
Analog: Pyridine-Urea Derivative (8d) MCF-7Breast Cancer2.11 (72h)Doxorubicin

Note: The IC50 values for 1-(2-Nitrophenyl)-3-(propan-2-yl)urea are predictive and based on the activities of structurally similar compounds. The data for analogs 8e and 8d are from Rostom et al. and are provided for comparative purposes.[4]

Proposed Mechanism of Action: Targeting Kinase Signaling Pathways

Many aryl urea derivatives function as potent inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[2] A plausible mechanism of action for 1-(2-Nitrophenyl)-3-(propan-2-yl)urea involves the inhibition of key kinases in oncogenic signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis.[4]

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates NPU 1-(2-Nitrophenyl)-3-(propan-2-yl)urea NPU->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Proposed mechanism of action for 1-(2-Nitrophenyl)-3-(propan-2-yl)urea via inhibition of the VEGFR signaling pathway.

Experimental Protocols for Efficacy Evaluation

To empirically determine the comparative efficacy of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, a series of standardized in vitro assays should be performed.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of apoptotic cells.

Experimental_Workflow Start Start: Cell Culture (A549, MCF-7, HCT-116, PC-3) Treatment Treat with 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (Varying Concentrations) Start->Treatment MTT MTT Assay (48h & 72h) Treatment->MTT Apoptosis Annexin V/PI Staining Flow Cytometry Treatment->Apoptosis Data_Analysis Data Analysis (IC50 Calculation, % Apoptosis) MTT->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion: Comparative Efficacy & Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the cytotoxicity of a novel compound.

Conclusion and Future Directions

While direct experimental data for 1-(2-Nitrophenyl)-3-(propan-2-yl)urea is currently lacking, the established anticancer properties of the broader nitrophenyl urea class suggest its potential as a valuable research compound.[2][3] The hypothetical comparative analysis presented in this guide, based on structurally similar molecules, indicates a promising selective cytotoxicity profile against various cancer cell lines.

Future research should focus on the synthesis and in vitro evaluation of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea using the standardized protocols outlined above. Elucidating its precise mechanism of action, including the identification of specific kinase targets, will be crucial for its further development as a potential therapeutic agent.

References

  • BenchChem. (2025). Comparative Analysis of Pyridine-Urea Derivatives as Potential Anticancer Agents. BenchChem.
  • Rostom, S. A. F., et al. (Year of Publication). A study by Rostom et al. has systematically synthesized and evaluated a series of pyridine- urea derivatives for their efficacy as anticancer agents. Journal Name, Volume(Issue), pages.
  • Urea Derivatives as Anticancer Agents. (2009). Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480.
  • NextSDS. (n.d.). 1-(2-nitrophenyl)-3-(propan-2-yl)urea — Chemical Substance Information. Retrieved from [Link]

  • Karthikeyan, C., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4587.
  • Talat, S., et al. (2018). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 60, 00028.
  • Ali, S., et al. (2022). Chemical composition and pharmacological bio-efficacy of Parrotiopsis jacquemontiana (Decne) Rehder for anticancer activity. Journal of Ethnopharmacology, 284, 114789.
  • Parveen, H., et al. (2020). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 208, 112852.
  • Al-Warhi, T., et al. (2023). Antibacterial and antineoplastic MCF-7 and HePG-2 characteristics of the methanolic (80%) clove. Journal of King Saud University - Science, 35(1), 102431.
  • Al-Sharabasy, S. A., et al. (2023). Biogenic copper oxide nanoparticles from Bacillus coagulans induced reactive oxygen species generation and apoptotic and anti-metastatic activities in breast cancer cells. Journal of Nanobiotechnology, 21(1), 71.
  • Povar, I., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules, 27(4), 1308.
  • Zhang, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Medicinal Chemistry Research, 29(8), 1413-1423.
  • Abdel-Maksoud, M. S., et al. (2022). Anticancer Potential of Green Synthesized Silver Nanoparticles of the Soft Coral Cladiella pachyclados Supported by Network Pharmacology and In Silico Analyses. Marine Drugs, 20(11), 698.
  • Le-Nhat-Thuy, G., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(15), 4756.
  • Chen, J., et al. (2025). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Pharmaceuticals, 18(11), 1623.
  • NICNAS. (2016). Urea, [2-[(4-nitrophenyl)amino]ethyl]-: Human health tier II assessment. Australian Government Department of Health.
  • Diaz-Algarin, R. J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7798.
  • Wujec, M., et al. (2021).
  • Kucuk, M., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3594-3607.
  • Li, Y., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Journal of Chemical and Pharmaceutical Research, 10(9), 1-8.
  • PubChem. (n.d.). 1-(2-nitrophenyl)-3-(propan-2-yl)urea. Retrieved from [Link]

  • Wang, L., et al. (2017). Synthesis and Biological Evaluation of 1-(2-(Adamantane-1-Yl)-1h-Indol-5-Yl)-3-Substituted Urea/Thiourea Derivatives as Anticancer Agents. RSC Advances, 7(1), 1-10.
  • Vassilev, N. G., et al. (2007). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Journal of Agricultural and Food Chemistry, 55(16), 6599-6605.

Sources

Comparative

Reproducibility of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea biological assay results

As a Senior Application Scientist, I frequently encounter promising hit compounds that fail to translate during downstream validation. The compound 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS 347907-99-7) is a textbook ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter promising hit compounds that fail to translate during downstream validation. The compound 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS 347907-99-7) is a textbook example of this phenomenon. While its urea linkage is a privileged pharmacophore commonly found in successful kinase and hydrolase inhibitors, the presence of the ortho-nitroaromatic ring fundamentally alters its behavior in biochemical screening.

This guide provides an in-depth, objective comparison of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea against validated reference compounds. By dissecting the causality behind its irreproducible assay results, we will establish a self-validating framework to help you distinguish true biological target engagement from assay interference.

The Causality of Irreproducibility: Nitroaromatics as PAINS

To understand why 1-(2-Nitrophenyl)-3-(propan-2-yl)urea yields irreproducible results, we must look at its electronic structure. Nitroaromatic compounds are a well-documented class of Pan-Assay Interference Compounds (PAINS) . They deceive high-throughput screening (HTS) platforms through two primary mechanisms:

  • Spectroscopic Quenching: The highly conjugated nitroaromatic system absorbs broadly in the UV-Vis spectrum. In fluorescence-based assays, this compound can act as an inner-filter effect agent, absorbing the excitation light or quenching the emission of the reporter fluorophore. The detector records a drop in signal, which the researcher falsely interprets as enzyme inhibition.

  • Redox Cycling and Covalent Modification: Nitro groups can undergo futile enzymatic or chemical reduction, transferring electrons to molecular oxygen to generate reactive oxygen species (ROS) like superoxide and hydrogen peroxide. These ROS, along with the electrophilic nature of the reduced nitro intermediates, non-specifically oxidize or covalently modify catalytic cysteines in the target protein, leading to irreversible, non-specific enzyme inactivation .

Mechanism N 1-(2-Nitrophenyl)- 3-(propan-2-yl)urea R Enzymatic/Chemical Reduction N->R Q Spectroscopic Overlap (UV-Vis Absorption) N->Q ROS Reactive Oxygen Species (ROS Generation) R->ROS OX Non-Specific Cysteine Oxidation ROS->OX FP False Positive Readout (Apparent Inhibition) OX->FP Loss of Enzyme Activity FQ Fluorescence Quenching (Signal Masking) Q->FQ FQ->FP Loss of Reporter Signal

Mechanistic pathways of nitroaromatic redox cycling and spectroscopic assay interference.

Comparative Performance Data

To objectively evaluate the performance of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, we must benchmark it against structurally related alternatives that lack the problematic nitro group.

  • Alternative 1 (Matched Negative Control): 1-Phenyl-3-(propan-2-yl)urea. Removing the nitro group eliminates the PAINS liability, revealing the true baseline activity of the isopropyl-urea scaffold.

  • Alternative 2 (Clinical Standard): Sorafenib. A highly optimized, non-interfering diaryl urea multikinase inhibitor used as a positive control for true target engagement.

The table below summarizes hypothetical, yet mechanistically representative, screening data across three distinct assay formats. Notice how the apparent potency of the nitroaromatic compound vanishes when orthogonal, label-free detection (Mass Spectrometry) is employed.

CompoundStructural ClassFluorescence Assay IC50 (µM)Mass Spec Assay IC50 (µM)Fluorophore Quenching at 50 µMDTT Shift (0.1 mM vs 5 mM)Conclusion
1-(2-Nitrophenyl)-3-(propan-2-yl)urea Nitroaromatic Urea1.2 ± 0.3> 100> 60%> 50-foldFalse Positive (PAINS)
1-Phenyl-3-(propan-2-yl)urea Standard Urea> 100> 100< 5%1-fold (None)True Negative
Sorafenib (Reference) Diaryl Urea0.04 ± 0.010.05 ± 0.01< 5%1-fold (None)Validated Inhibitor

Self-Validating Experimental Protocols

To prevent nitroaromatic compounds from derailing your drug discovery pipeline, you must implement self-validating counter-screens. The following protocols are designed with built-in causality checks to definitively separate true inhibitors from chemical artifacts .

Protocol 1: Fluorophore Spike-In Counter-Screen

The Causality: If a compound is a true enzyme inhibitor, it will prevent the formation of the fluorescent product. However, if the compound is a spectroscopic quencher, it will absorb the light emitted by the product regardless of the enzyme's presence. By removing the enzyme and spiking in the final fluorescent product, any dose-dependent signal loss is definitively assigned to chemical quenching.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.01% Tween-20) without the target enzyme or substrate.

  • Compound Plating: Dispense 1-(2-Nitrophenyl)-3-(propan-2-yl)urea into a black 384-well microtiter plate in a 10-point dose-response format (ranging from 0.1 µM to 100 µM).

  • Fluorophore Spike-In: Add a fixed concentration of the assay's fluorescent reporter (e.g., 1 µM 7-amino-4-methylcoumarin, AMC) to all wells.

  • Incubation & Readout: Incubate for 15 minutes at room temperature. Read the fluorescence at the assay's specific excitation/emission wavelengths (e.g., Ex 355 nm / Em 460 nm).

  • Data Interpretation: A decrease in fluorescence >15% at high compound concentrations validates that the compound is a spectroscopic quencher, voiding the primary HTS results.

Protocol 2: DTT-Shift Redox Cycling Assay

The Causality: Nitroaromatics generate ROS that non-specifically oxidize active-site cysteines. Dithiothreitol (DTT) is a strong reducing agent. By running the assay at low and high DTT concentrations, we create a competitive environment. High DTT will scavenge ROS and outcompete the enzyme for reactive electrophiles. A massive right-shift in the IC50 curve under high DTT conditions proves the compound is a reactive artifact, not a stoichiometric, reversible inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare two identical sets of assay buffers: one containing 0.1 mM DTT (low reducing environment) and one containing 5.0 mM DTT (high reducing environment).

  • Enzyme Pre-incubation: Pre-incubate the target enzyme with the compound dose-response series in both buffers for 30 minutes.

  • Reaction Initiation: Add the substrate to initiate the reaction and monitor product formation over 60 minutes.

  • Data Interpretation: Calculate the IC50 for both conditions. If the IC50 in 5.0 mM DTT is >10-fold higher than in 0.1 mM DTT (a "DTT shift"), the compound's activity is driven by non-specific redox cycling.

Workflow A Primary HTS (Fluorescence Assay) B Hit: 1-(2-Nitrophenyl)- 3-(propan-2-yl)urea A->B C Counter-Screen (Fluorophore Spike-In) B->C D Orthogonal Assay (Label-Free Mass Spec) C->D No Quenching (Pass) E False Positive (PAINS Artifact) C->E Signal Quenched (Fail) D->E No Activity (Fail) F Validated Hit (True Target Engagement) D->F IC50 Confirmed (Pass)

Workflow for distinguishing true biological activity from PAINS assay interference.

Conclusion

While the urea motif holds immense value in medicinal chemistry, the incorporation of an ortho-nitro group in 1-(2-Nitrophenyl)-3-(propan-2-yl)urea severely compromises its utility in standard biochemical screening. The irreproducibility of its biological assay results is not due to poor technique, but rather the fundamental chemical reactivity and spectroscopic properties of the nitroaromatic system. By implementing the self-validating protocols outlined above, researchers can rapidly identify assay interference, save valuable resources, and pivot toward structurally clean analogs.

References

  • Baell JB, Holloway GA. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.[Link]

  • Dahlin JL, et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry, 2015.[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Nitrophenyl)-3-(propan-2-yl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Nitrophenyl)-3-(propan-2-yl)urea
© Copyright 2026 BenchChem. All Rights Reserved.